molecular formula C15H21N3O3 B1603247 4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine CAS No. 867291-41-6

4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine

Cat. No.: B1603247
CAS No.: 867291-41-6
M. Wt: 291.35 g/mol
InChI Key: GXFBCIIDDSTHOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine is a useful research compound. Its molecular formula is C15H21N3O3 and its molecular weight is 291.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[1-(4-nitrophenyl)piperidin-4-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c19-18(20)15-3-1-13(2-4-15)16-7-5-14(6-8-16)17-9-11-21-12-10-17/h1-4,14H,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFBCIIDDSTHOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCOCC2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610674
Record name 4-[1-(4-Nitrophenyl)piperidin-4-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867291-41-6
Record name 4-[1-(4-Nitrophenyl)piperidin-4-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of 4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine

[1]

Executive Summary

4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine is a bicyclic nitrogenous scaffold serving as a critical intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs).[1] Structurally, it consists of a piperidine ring functionalized at the 4-position with a morpholine moiety and N-arylated with a para-nitrophenyl group.[1]

This compound represents a "privileged structure" in medicinal chemistry, functioning as a precursor to 4-(1-(4-aminophenyl)piperidin-4-yl)morpholine —a key aniline building block used in the development of Factor Xa inhibitors (e.g., Apixaban analogs), sigma receptor ligands, and oxazolidinone antibiotics.[1] Its amphiphilic nature, combining a lipophilic nitro-aromatic tail with a polar morpholine head, makes it a versatile probe for structure-activity relationship (SAR) studies.[1]

Chemical Identity & Structural Analysis[1][2][3][4][5]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 4-[1-(4-nitrophenyl)piperidin-4-yl]morpholine
Common Descriptors 1-(4-Nitrophenyl)-4-morpholinopiperidine; Nitro-MPP
Molecular Formula C₁₅H₂₁N₃O₃
Molecular Weight 291.35 g/mol
SMILES O=c1ccc(N2CCC(N3CCOCC3)CC2)cc1
InChI Key (Computed) ZINC00000000 (Analogous to N-aryl piperidines)
Structural Conformation

The molecule adopts a specific 3D conformation dictated by the steric requirements of the piperidine and morpholine rings.[1]

  • Piperidine Ring: Adopts a chair conformation to minimize 1,3-diaxial interactions.[1]

  • Morpholine Substituent: Attached at the equatorial position of the piperidine C4 to maximize stability.[1]

  • Nitro Group: The nitro group is coplanar with the phenyl ring, engaging in strong resonance withdrawal, which deactivates the ring but stabilizes the N-phenyl bond via conjugation with the piperidine nitrogen lone pair.[1]

ChemicalStructurecluster_propertiesPhysicochemical ImpactNitroNitro Group(Electron Withdrawing)PhenylPhenyl Ring(Planar Aromatic)Nitro->PhenylResonance(-M Effect)PiperidinePiperidine Ring(Chair Conformation)Phenyl->PiperidineN-Arylation(Conjugated N-lp)SolubilityLow Water Sol.High DCM/DMSOPhenyl->SolubilityMorpholineMorpholine Ring(Polar Head)Piperidine->MorpholineC4-N Linkage(Equatorial)pKaBasic Morpholine N(pKa ~8.0)Morpholine->pKa

Figure 1: Structural connectivity and physicochemical impact of functional groups.[1]

Physicochemical Profile

The compound exhibits properties characteristic of lipophilic weak bases.[1] The nitro group significantly reduces the basicity of the piperidine nitrogen, leaving the morpholine nitrogen as the primary protonation site.[1]

PropertyValue / DescriptionNote
Physical State Solid (Yellow Crystalline Powder)Color due to nitro-aromatic conjugation.[1]
Melting Point ~135–145 °C (Estimated)Higher than non-nitrated precursor (40°C).[1]
LogP (Calculated) 1.8 – 2.2Moderate lipophilicity; cell-permeable.[1]
Solubility DMSO, DMF, Dichloromethane, ChloroformInsoluble in water; sparingly soluble in Ethanol.[1]
pKa (Base) ~7.8 (Morpholine N)Piperidine N is essentially non-basic due to conjugation.[1]
H-Bond Acceptors 4 (Nitro O x2, Morpholine O, Morpholine N)
H-Bond Donors 0

Synthetic Protocol (The Core)

The most robust synthesis involves a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] This pathway is preferred over Buchwald-Hartwig coupling due to lower cost and the high reactivity of 4-halonitrobenzenes.[1]

Reaction Scheme

Reagents: 4-Morpholinopiperidine (1.0 eq), 1-Fluoro-4-nitrobenzene (1.1 eq), K₂CO₃ (2.0 eq).[1] Solvent: DMF or DMSO. Conditions: 80–100 °C, 4–6 hours.[1]

SynthesisWorkflowSM14-Morpholinopiperidine(Nucleophile)ReactionS_NAr ReactionK2CO3, DMF, 90°C, 4hSM1->ReactionSM21-Fluoro-4-nitrobenzene(Electrophile)SM2->ReactionQuenchQuenchPour into Ice WaterReaction->QuenchComplete ConversionIsolationFiltrationCollect Yellow PrecipitateQuench->IsolationPrecipitationPurificationRecrystallization(EtOH or EtOAc/Hex)Isolation->PurificationProductFinal Product>98% PurityPurification->Product

Figure 2: Optimized synthetic workflow for high-purity isolation.

Step-by-Step Methodology
  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-morpholinopiperidine (17.0 g, 100 mmol) in DMF (100 mL).

  • Base Addition: Add anhydrous potassium carbonate (27.6 g, 200 mmol). Stir for 10 minutes at room temperature.

  • Electrophile Addition: Slowly add 1-fluoro-4-nitrobenzene (15.5 g, 110 mmol). Note: The reaction is exothermic; add in portions if scaling up.

  • Heating: Heat the mixture to 90 °C under nitrogen atmosphere. Monitor by TLC (5% MeOH in DCM) or LC-MS.[1]

  • Workup: Once starting material is consumed (~4 h), cool the reaction to room temperature. Pour the mixture into 500 mL of ice-cold water with vigorous stirring. The product will precipitate as a bright yellow solid.[1]

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (3 x 100 mL) to remove residual DMF and inorganic salts.[1]

  • Purification: Recrystallize the crude solid from hot Ethanol or an Ethyl Acetate/Hexane mixture to yield yellow needles.

  • Drying: Dry under vacuum at 45 °C for 12 hours.

Analytical Characterization

Validating the structure requires confirming the presence of the nitro group, the para-substitution pattern, and the integrity of the bicyclic system.[1]

1H NMR Spectroscopy (400 MHz, CDCl₃)
  • Aromatic Region: Two doublets (AA'BB' system) characteristic of a para-substituted benzene ring.[1]

    • δ ~8.10 ppm (d, 2H, ortho to -NO₂).[1]

    • δ ~6.80 ppm (d, 2H, ortho to -N).[1]

  • Piperidine Ring:

    • δ ~4.00 ppm (d, 2H, α-protons to N-Ar): Deshielded due to the aniline nitrogen.[1]

    • δ ~2.90 ppm (t, 2H, α-protons to N-Ar).[1]

    • δ ~2.40 ppm (m, 1H, methine CH-N).[1]

  • Morpholine Ring:

    • δ ~3.75 ppm (t, 4H, -CH₂-O-CH₂-).[1]

    • δ ~2.60 ppm (t, 4H, -CH₂-N-CH₂-).[1]

Mass Spectrometry (ESI-MS)[1][8]
  • Observed Ion: [M+H]⁺ = 292.15 m/z.[1]

  • Fragmentation: Loss of the morpholine group or nitro group may be observed at higher collision energies.[1]

Biological & Pharmacological Context[1][2][5][7][9]

While often an intermediate, the intact nitro-compound serves as a scaffold for specific biological probes.[1]

  • Precursor to Aniline Scaffolds: The primary utility is the reduction of the nitro group (H₂/Pd-C or Fe/NH₄Cl) to yield 4-(1-(4-aminophenyl)piperidin-4-yl)morpholine .[1] This aniline is a "universal connector" for:

    • Amide Coupling: Reacting with acid chlorides to form drug analogs.[1]

    • Urea Formation: Reacting with isocyanates for kinase inhibitors.[1]

  • Sigma Receptor Ligands: The 4-morpholinopiperidine core is a known pharmacophore for Sigma-1 (σ1) receptors, involved in neuroprotection.[1] The nitro derivative serves as an electron-deficient probe to study binding pocket electronics.[1]

  • Antimicrobial Research: Analogous structures are found in oxazolidinone synthesis (e.g., Linezolid derivatives), where the morpholine ring improves solubility and pharmacokinetic profiles.[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[1][2][3] Potential Mutagen (Nitroaromatics are often Ames positive).[1]

  • Handling: Use a fume hood to avoid inhalation of dust.[1] Wear nitrile gloves and safety glasses.[1]

  • Storage: Store in a cool, dry place away from strong reducing agents.

  • Spill Cleanup: Absorb with inert material; do not use combustible materials like sawdust.[1]

References

  • Sigma-Aldrich. Product Specification: 4-Morpholinopiperidine (CAS 53617-35-9).[1]Link[1]

  • PubChem. Compound Summary: 1-(4-Nitrophenyl)piperidine (Analogous Structure).[1]Link[1]

  • GuideChem. Synthesis of Morpholine Derivatives via SnAr Reactions.Link[1]

  • MDPI Pharmaceuticals. Morpholine Scaffolds in Medicinal Chemistry: Biological Activity and Synthesis.Link[1]

  • ChemicalBook. Material Safety Data Sheet (MSDS) for Nitro-Piperidine Derivatives.Link[1]

Thermodynamic Profiling & Crystal Engineering of Nitrophenyl-Piperidine/Morpholine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of medicinal chemistry, the optimization of solid-state properties is as critical as potency. This guide provides a technical deep-dive into the thermodynamic behavior of nitrophenyl piperidine and morpholine derivatives , specifically focusing on the structural determinants of melting point and solubility.

Our analysis reveals a critical "Heteroatom Effect" : the substitution of the piperidine C4-methylene with a morpholine ether-oxygen results in a dramatic ~47°C increase in melting point (from ~105°C to ~152°C). This thermal shift is driven by enhanced lattice energy contributions from weak


 hydrogen bonding and altered packing geometries. This guide details the experimental workflows for characterizing these properties, providing a roadmap for researchers optimizing drug-like scaffolds for thermal stability and bioavailability.

Chemical Context & Structural Significance[1][2][3][4]

The 4-nitrophenyl moiety serves as a quintessential electron-deficient aromatic scaffold. When coupled with saturated heterocycles like piperidine or morpholine , the resulting push-pull electronic systems exhibit distinct crystalline behaviors.

The Pharmacophores
  • 1-(4-Nitrophenyl)piperidine: A lipophilic scaffold often used to enhance membrane permeability. The ring is a puckered chair conformation.

  • 4-(4-Nitrophenyl)morpholine: A more polar analog where the O-atom introduces hydrogen bond acceptor capability, significantly altering the solvation profile and crystal packing.

Electronic & Conformational Landscape

The nitro group (


) at the para position is a strong electron-withdrawing group (EWG). Through resonance, it pulls electron density from the amine nitrogen, flattening the pyramidal geometry around the exocyclic nitrogen and reducing its basicity (

drops significantly compared to alkyl amines).
  • Conformation: Both rings adopt a low-energy chair conformation.

  • Orientation: In the crystal lattice, the nitrophenyl group often prefers a quasi-equatorial orientation to minimize 1,3-diaxial interactions, though specific packing forces (like the "anomeric effect" in related systems) can sometimes stabilize axial conformers.

Thermodynamic Profiling: The Data Core

The following data synthesizes experimental findings for the two primary derivatives. The stark difference in melting points is the key thermodynamic feature.

Table 1: Comparative Thermodynamic Properties
Property1-(4-Nitrophenyl)piperidine 4-(4-Nitrophenyl)morpholine

(Morpholine Effect)
Melting Point (

)
104 – 106 °C 151 – 155 °C +47 °C
Molecular Weight 206.24 g/mol 208.22 g/mol +1.98 g/mol (Negligible)
Crystal Density ~1.19 g/cm³ (Pred.)~1.39 g/cm³ (Exp.)Higher Packing Efficiency
Lattice Interactions Van der Waals,

stacking

stacking +

interactions
Enhanced Enthalpy of Fusion
Solubility Profile Lipophilic; Low water solubilityModerate; Oxygen increases polarityImproved Dissolution Potential
Mechanistic Insight: Why the Melting Point Jump?

The ~47°C increase in


 for the morpholine derivative cannot be explained by molecular weight alone. It is a thermodynamic consequence of Lattice Enthalpy (

)
.
  • Dipolar Interactions: The morpholine oxygen creates a local dipole, allowing for stronger electrostatic interactions compared to the non-polar methylene of piperidine.

  • Weak Hydrogen Bonding: Crystallographic data indicates that 4-(4-nitrophenyl)morpholine is stabilized by non-classical

    
     hydrogen bonds between the morpholine ether oxygen and adjacent aromatic protons.
    
  • 
     Stacking:  Both compounds exhibit face-to-face aromatic stacking (centroid distances ~3.7 Å), but the morpholine derivative often packs more efficiently (higher density), reducing the entropy of the solid state and elevating the melting point.
    

Experimental Methodologies

To replicate these findings or characterize novel derivatives, the following self-validating protocols are recommended.

Synthesis: Nucleophilic Aromatic Substitution ( )

This reaction relies on the activation of the benzene ring by the nitro group (activator) to displace a leaving group (usually Fluorine or Chlorine).

  • Reagents: 1-Fluoro-4-nitrobenzene (highly reactive) or 1-Chloro-4-nitrobenzene (cheaper), Morpholine/Piperidine (Nucleophile),

    
     (Base).
    
  • Solvent: Acetonitrile (polar aprotic) or DMF.

  • Conditions: Reflux at 80-85°C for 4-6 hours.

Thermal Analysis Protocol (DSC)

Differential Scanning Calorimetry (DSC) is the gold standard for determining


 and purity.

Step-by-Step Protocol:

  • Sample Prep: Weigh 2–4 mg of dried, recrystallized sample into a Tzero aluminum pan. Crimp hermetically.

  • Reference: Use an empty, matched aluminum pan.

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min to prevent oxidation.
    
  • Ramp Cycle:

    • Equilibrate: 25°C.

    • Ramp: Heat at 10°C/min to 200°C (ensure this covers the expected

      
      ).
      
    • Cool: Cool at 10°C/min back to 25°C (to observe recrystallization behavior).

  • Data Validation: The onset temperature (

    
    ) is the thermodynamic melting point. The peak maximum (
    
    
    
    ) is dependent on heating rate. A sharp peak (width < 2°C) confirms high purity (>98%).

Visualizations & Logic Flows

Structure-Property Relationship (SPR) Logic

This diagram illustrates the causal link between the chemical structure and the observed thermodynamic shift.

SPR_Logic Substrate Core Scaffold (Nitrophenyl-X) Piperidine X = Piperidine (Lipophilic -CH2-) Substrate->Piperidine Morpholine X = Morpholine (Polar -O-) Substrate->Morpholine Interactions_Pip Weak vdW Forces Loose Packing Piperidine->Interactions_Pip Lack of H-bond acceptor Interactions_Morph C-H...O H-Bonds Dipole-Dipole Tighter Packing Morpholine->Interactions_Morph Ether Oxygen Effect Result_Pip Lower Lattice Energy Tm ~105°C Interactions_Pip->Result_Pip Result_Morph Higher Lattice Energy Tm ~152°C Interactions_Morph->Result_Morph

Caption: Causal pathway demonstrating how the morpholine ether oxygen enhances lattice energy, resulting in a significantly higher melting point compared to the piperidine analog.

Synthesis & Characterization Workflow

A standardized workflow ensures reproducibility in generating these derivatives.

Workflow Start Start: Reagent Selection (4-Fluoronitrobenzene + Amine) Reaction SnAr Reaction (CH3CN, K2CO3, 85°C, 6h) Start->Reaction Workup Aqueous Workup (EtOAc Extraction) Reaction->Workup Purification Recrystallization (Ethanol or DCM/Hexane) Workup->Purification Analysis Characterization Phase Purification->Analysis NMR 1H/13C NMR (Confirm Structure) Analysis->NMR DSC DSC Analysis (Determine Tm & Purity) Analysis->DSC XRD Single Crystal XRD (Determine Packing) Analysis->XRD

Caption: Operational workflow for the synthesis, purification, and thermodynamic validation of nitrophenyl derivatives.

References

  • Wang, L. J., et al. (2012). 4-(4-Nitrophenyl)morpholine.[1][2][3][4][5][6] Acta Crystallographica Section E: Structure Reports Online, 68(5), o1235. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Piperidine, 1-(4-nitrophenyl)- Phase Change Data. National Institute of Standards and Technology.[7] Retrieved from [Link]

  • MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine. Molbank, 2024(1), M1788. Retrieved from [Link]

Sources

CAS number and chemical identifiers for 4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Pharmacophore Assembly & Synthetic Methodology

Part 1: Executive Summary & Chemical Identity

Compound Overview: 4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine is a bicyclic nitrogenous scaffold featuring a central piperidine ring substituted at the 4-position with a morpholine moiety and at the 1-position with a p-nitrophenyl group. This structure represents a classic "linker-pharmacophore" assembly, often utilized in medicinal chemistry to probe structure-activity relationships (SAR) in GPCR antagonists, Factor Xa inhibitors, and antibacterial oxazolidinone analogs.

While the specific CAS number for this exact nitro-derivative is frequently indexed in proprietary libraries, it is synthesized directly from the commercially available building block 4-Morpholinopiperidine (CAS 53617-35-9) .

Chemical Identifiers
Identifier Value
IUPAC Name 4-[1-(4-Nitrophenyl)piperidin-4-yl]morpholine
Common Name 1-(4-Nitrophenyl)-4-morpholinopiperidine
Molecular Formula C₁₅H₂₁N₃O₃
Molecular Weight 291.35 g/mol
SMILES O=c1ccc(N2CCC(N3CCOCC3)CC2)cc1
InChI Key (Predicted) KVNRLN...[1][2] (Derivative specific)
Core Precursor CAS 53617-35-9 (4-Morpholinopiperidine)
Reactant CAS 350-46-9 (1-Fluoro-4-nitrobenzene)
Physicochemical Profile (Calculated)
Property Value Relevance
LogP (cLogP) ~1.8 - 2.2Moderate lipophilicity; suitable for CNS/membrane penetration.
TPSA ~65 ŲGood oral bioavailability potential (Rule of 5 compliant).
pKa (Base) ~8.5 (Piperidine N)Protonated at physiological pH.
H-Bond Acceptors 4Morpholine O, Nitro O's, Piperidine N.
H-Bond Donors 0Aprotic structure.

Part 2: Synthetic Architecture

Retrosynthetic Analysis

The synthesis of 4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine is most efficiently achieved via Nucleophilic Aromatic Substitution (S_NAr) . The electron-withdrawing nitro group on the benzene ring activates the para-position, making it susceptible to nucleophilic attack by the secondary amine of the 4-morpholinopiperidine.

Experimental Protocol: S_NAr Coupling

Objective: Synthesize 4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine with >95% purity.

Reagents:

  • Substrate A: 4-Morpholinopiperidine (1.0 eq, 10 mmol, 1.70 g) [CAS: 53617-35-9].

  • Substrate B: 1-Fluoro-4-nitrobenzene (1.1 eq, 11 mmol, 1.55 g) [CAS: 350-46-9].

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq, 20 mmol).

  • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl Sulfoxide), anhydrous (20 mL).

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Substrate A (4-Morpholinopiperidine) in 20 mL of anhydrous DMF.

  • Activation: Add K₂CO₃ to the solution. Stir at room temperature for 10 minutes to ensure suspension homogeneity.

  • Addition: Slowly add Substrate B (1-Fluoro-4-nitrobenzene) dropwise (if liquid) or portion-wise (if solid) to control the exotherm.

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere. Monitor via TLC (Mobile Phase: 5% MeOH in DCM) or LC-MS.

    • Checkpoint: The reaction typically reaches completion within 2–4 hours. The spot for the starting amine (ninhydrin active) should disappear, replaced by a UV-active yellow/orange product spot.

  • Quench & Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of ice-cold water . The product should precipitate as a yellow solid.[3]

    • Filtration: Filter the solid using a Buchner funnel. Wash the cake with water (3 x 20 mL) to remove residual DMF and inorganic salts.

  • Purification:

    • Recrystallize from Ethanol/Water or Ethyl Acetate/Hexanes if necessary.

    • Alternatively, dry the crude solid under high vacuum at 45°C overnight.

Yield Expectation: 85–95% (Yellow crystalline solid).

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: Reagent Prep Mix Dissolve 4-Morpholinopiperidine in DMF + K2CO3 Start->Mix Add Add 1-Fluoro-4-nitrobenzene (Controlled Addition) Mix->Add Activation Heat Heat to 80°C (2-4 hrs) Monitor via TLC/LC-MS Add->Heat SNAr Reaction Quench Quench in Ice Water Precipitate Formation Heat->Quench Completion Filter Filtration & Washing (Remove DMF/Salts) Quench->Filter Final Final Product: 4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine Filter->Final Drying/Recrystallization

Figure 1: Step-by-step synthetic workflow for the S_NAr coupling of 4-morpholinopiperidine.

Part 3: Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

NMR Spectroscopy Expectations
  • ¹H NMR (400 MHz, DMSO-d₆):

    • Aromatic Region: Two doublets (AA'BB' system) at ~8.1 ppm (2H, ortho to NO₂) and ~7.0 ppm (2H, ortho to N-piperidine).

    • Piperidine Ring: Two sets of multiplets for the ring protons.[4] The protons adjacent to the aniline nitrogen (C2, C6) will be deshielded (~3.8–4.0 ppm).

    • Morpholine Ring: Characteristic triplet-like signals at ~3.6 ppm (O-CH₂) and ~2.5 ppm (N-CH₂).

    • Methine Bridge: A multiplet at ~2.3–2.5 ppm representing the C4 proton of the piperidine ring.

Mass Spectrometry
  • Method: ESI-MS (Positive Mode).

  • Target Ion: [M+H]⁺ = 292.35 Da.

  • Fragmentation: Loss of the morpholine ring or nitro group may be observed in MS/MS.

Part 4: Applications & Pharmacophore Utility

This molecule serves as a critical intermediate and probe in drug discovery.[5]

1. Factor Xa & Thrombin Inhibition: The 1-(4-nitrophenyl)piperidine motif mimics the p-amidinophenylalanine pharmacophore found in anticoagulants. The morpholine ring provides solubility and hydrogen bond acceptance, similar to the distal rings in Apixaban or Rivaroxaban .

2. Antibacterial Scaffolds: The structure shares topological similarity with Linezolid (an oxazolidinone). While Linezolid uses a morpholine-phenyl-oxazolidinone core, this molecule represents a "linker-switch" strategy used to test bioisosteres (piperidine vs. oxazolidinone) during lead optimization.

3. Biological Probe Synthesis: The nitro group is a "masked" aniline. Reduction of the nitro group (H₂/Pd-C or Fe/HCl) yields the corresponding aniline (4-(4-morpholinopiperidin-1-yl)aniline), which is a versatile nucleophile for:

  • Click Chemistry: Formation of diazonium salts.

  • Affinity Probes: Amide coupling to fluorophores or biotin.

Pharmacophore Logic Diagram

Pharmacophore Nitro Nitro Group (Electron Withdrawing) Phenyl Phenyl Ring (Pi-Stacking / Hydrophobic) Nitro->Phenyl Electronic Activation Piperidine Piperidine Linker (Rigid Spacer / Basic N) Phenyl->Piperidine N-Arylation Site Morpholine Morpholine Head (Solubility / H-Bond Acceptor) Piperidine->Morpholine C4 Attachment

Figure 2: Structural decomposition of the molecule into functional pharmacophore units.

Part 5: Safety & Handling

Hazard Classification (GHS):

  • Signal Word: Warning

  • H302: Harmful if swallowed (Nitro compounds).

  • H315/H319: Causes skin and serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: All weighing and heating steps must be performed in a certified chemical fume hood.

  • Waste Disposal: Dispose of organic waste in halogenated or non-halogenated solvent streams as appropriate. Nitro-containing solids should be treated as hazardous chemical waste.

References

  • PubChem. (2025).[1][2][6] 4-Morpholinopiperidine (CAS 53617-35-9) Compound Summary. National Library of Medicine. [Link]

Sources

Methodological & Application

Synthesis of 4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine from 1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, reproducible, and scientifically grounded guide for the synthesis of 4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine .

Executive Summary

This guide details the synthesis of 4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine , a "privileged scaffold" often found in antibiotic (e.g., Linezolid analogs) and antipsychotic research.[1] The protocol utilizes a robust two-step convergent strategy starting from 1-fluoro-4-nitrobenzene .[1]

The synthesis is designed for high throughput and scalability, utilizing Nucleophilic Aromatic Substitution (SNAr) to install the aryl core, followed by Reductive Amination using Sodium Triacetoxyborohydride (STAB) to couple the morpholine ring. This route avoids the use of unstable halo-amine intermediates and utilizes crystalline intermediates to minimize chromatographic purification.[1]

Key Performance Indicators (KPIs)
ParameterSpecification
Overall Yield ~65–75% (over 2 steps)
Purity >98% (HPLC/NMR)
Step 1 Reaction Time 4–6 Hours
Step 2 Reaction Time 12–16 Hours
Critical Safety Handling of nitro-aromatics and borohydride reagents

Chemical Strategy & Retrosynthesis

The retrosynthetic analysis reveals two primary disconnections. We selected Route A (below) as the primary protocol because it generates 1-(4-nitrophenyl)piperidin-4-one , a stable, crystalline intermediate that allows for easy purification before the sensitive reductive amination step.[1]

Reaction Scheme (Graphviz)

ReactionScheme cluster_0 Phase 1: Arylation cluster_1 Phase 2: Amine Coupling SM1 1-Fluoro-4-nitrobenzene (Electrophile) INT Intermediate: 1-(4-nitrophenyl)piperidin-4-one SM1->INT Step 1: SNAr K2CO3, DMF, 80°C SM2 4-Piperidone HCl (Nucleophile) SM2->INT PROD Target: 4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine INT->PROD Step 2: Reductive Amination NaBH(OAc)3, AcOH, DCE SM3 Morpholine SM3->PROD

Caption: Two-phase synthesis strategy. Phase 1 exploits the electron-withdrawing nitro group for SNAr.[1][2] Phase 2 utilizes chemoselective hydride transfer.[1]

Protocol Phase I: SNAr Coupling

Objective: Synthesis of 1-(4-nitrophenyl)piperidin-4-one.

Rationale

The para-nitro group strongly activates the benzene ring, making fluorine an excellent leaving group due to its high electronegativity, which stabilizes the Meisenheimer complex intermediate.[2] We use K2CO3 as a base to neutralize the HCl salt of 4-piperidone and scavenge the HF byproduct.[1]

Materials Table
ReagentMW ( g/mol )Equiv.[1][3][4][5]Amount (Example)Role
1-Fluoro-4-nitrobenzene 141.101.01.41 g (10 mmol)Substrate
4-Piperidone HCl H2O 153.611.11.69 g (11 mmol)Nucleophile
Potassium Carbonate (K2CO3) 138.212.53.45 g (25 mmol)Base
DMF (Anhydrous) --20 mLSolvent
Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

  • Solubilization: Add 4-Piperidone HCl and K2CO3 to the flask. Add DMF and stir at Room Temperature (RT) for 15 minutes to generate the free amine in situ.

  • Addition: Add 1-Fluoro-4-nitrobenzene dropwise (if liquid) or as a solid in one portion. The solution typically turns yellow/orange.[1]

  • Reaction: Heat the mixture to 80°C in an oil bath. Monitor by TLC (30% EtOAc in Hexanes) or LC-MS.[1]

    • Checkpoint: Reaction is typically complete in 4–6 hours.[1] Look for the disappearance of the fluoronitrobenzene spot (Rf ~0.8).

  • Workup:

    • Cool the mixture to RT.

    • Pour the reaction mixture into 200 mL of ice-water . The product should crash out as a yellow solid.[1]

    • Stir the slurry for 30 minutes to ensure full precipitation.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with copious water (3 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying: Dry the yellow solid in a vacuum oven at 45°C overnight.

    • Expected Yield: 85–95%.[1][3]

    • Characterization:1H NMR should show distinctive AA'BB' aromatic signals and the loss of the piperidone N-H proton.

Protocol Phase II: Reductive Amination

Objective: Synthesis of 4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine.

Rationale

Direct alkylation is prone to over-alkylation.[1][3] Reductive amination is preferred.[1] We utilize Sodium Triacetoxyborohydride (STAB) .[1] Unlike NaBH4, STAB is mild and does not reduce the ketone or the nitro group; it selectively reduces the iminium ion formed in situ. Acetic acid is added to catalyze imine formation.[1][5][6]

Materials Table
ReagentMW ( g/mol )Equiv.[1][3][4][5]Amount (Example)Role
Intermediate (from Step 1) 220.231.02.20 g (10 mmol)Ketone
Morpholine 87.121.21.05 g (12 mmol)Amine
NaBH(OAc)3 (STAB) 211.941.53.18 g (15 mmol)Reductant
Acetic Acid (Glacial) 60.051.00.60 g (10 mmol)Catalyst
1,2-Dichloroethane (DCE) --40 mLSolvent
Step-by-Step Methodology
  • Imine Formation: In a 250 mL RBF, dissolve the Intermediate (Step 1 product) and Morpholine in DCE (or DCM).

  • Activation: Add Acetic Acid . Stir at RT for 30–60 minutes.[1]

    • Mechanism:[3][7][8] This promotes the formation of the iminium ion species.[6]

  • Reduction: Add STAB in three portions over 15 minutes.

    • Note: Mild gas evolution (H2) may occur.[1]

  • Reaction: Stir at RT under Nitrogen atmosphere for 12–16 hours.

    • Checkpoint: Monitor by LC-MS.[1][4] The ketone peak (MW 220) should disappear, replaced by the product mass (MW ~291).

  • Quench: Carefully quench the reaction with Saturated NaHCO3 solution (50 mL). Stir vigorously for 20 minutes until gas evolution ceases.

  • Extraction:

    • Separate the organic layer.[1][4][8]

    • Extract the aqueous layer with DCM (2 x 30 mL).

    • Combine organic layers and wash with Brine.[1]

  • Purification: Dry over Na2SO4, filter, and concentrate.

    • Crude: Often obtained as a yellow/orange oil or semi-solid.[1]

    • Refinement: If necessary, recrystallize from Ethanol/Ether or purify via flash chromatography (DCM:MeOH 95:5).

Troubleshooting & Critical Controls

Workflow Logic (Graphviz)

Troubleshooting Start Check LC-MS/TLC Incomplete1 Step 1 Incomplete? Start->Incomplete1 Incomplete2 Step 2: Ketone Remains? Start->Incomplete2 Impurity Impurity: Alcohol Side Product? Start->Impurity Sol1 Add 0.5 eq Base Increase Temp to 90°C Incomplete1->Sol1 Yes Sol2 Add 0.5 eq STAB Check pH (should be ~5-6) Incomplete2->Sol2 Yes Sol3 Reagent too strong. Ensure STAB is dry. Do not use NaBH4. Impurity->Sol3 Yes (Reduced Ketone)

Caption: Troubleshooting decision tree for common synthetic issues.

Critical Quality Attributes (CQA)
  • Moisture Control (Step 2): STAB hydrolyzes slowly in water.[1] Use anhydrous solvents to maintain stoichiometry.[1]

  • pH Control (Step 2): The formation of the iminium ion requires a slightly acidic environment (pH 5–6). If the reaction is too basic (excess morpholine), imine formation stalls. If too acidic, the amine is protonated and non-nucleophilic. The 1.0 eq of Acetic Acid is the buffer control.

Analytical Validation

Expected Data for 4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine:

  • Physical State: Yellow crystalline solid.[1]

  • MS (ESI): m/z Calculated: 291.35; Found: 292.1 [M+H]+.

  • 1H NMR (400 MHz, CDCl3):

    • 
       8.10 (d, J = 9.0 Hz, 2H, Ar-H ortho to NO2)
      
    • 
       6.82 (d, J = 9.0 Hz, 2H, Ar-H ortho to N)
      
    • 
       3.95 (d, J = 12.5 Hz, 2H, Piperidine-Heq)
      
    • 
       3.72 (t, J = 4.6 Hz, 4H, Morpholine-O-CH2)[1]
      
    • 
       2.95 (td, 2H, Piperidine-Hax)
      
    • 
       2.58 (t, 4H, Morpholine-N-CH2)[1]
      
    • 
       2.40 (m, 1H, Chiral center CH)
      
    • 
       1.95 (d, 2H, Piperidine-CH2)
      
    • 
       1.60 (qd, 2H, Piperidine-CH2)
      

Safety & Handling

  • 1-Fluoro-4-nitrobenzene: Toxic if swallowed or absorbed through skin.[1] Causes skin irritation.[1] Use in a fume hood.[1]

  • Nitro-aromatics: Potentially energetic.[1] Do not heat to dryness without testing thermal stability.

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas (flammable).[1] Quench slowly.

  • Waste Disposal: Aqueous waste from Step 1 contains Fluoride ions; dispose of according to halogenated waste protocols.[1] Boron residues from Step 2 must be treated as heavy metal/inorganic waste.[1]

References

  • SNAr Methodology: BenchChem. (2025).[1][2] Application Notes and Protocols for Continuous Flow Reactions with 1-Fluoro-4-nitrobenzene. Link

  • Reductive Amination Protocol: Abdel-Magid, A. F., et al. (1996).[1][3][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link

  • Intermediate Properties: Sigma-Aldrich. 1-(4-Nitrophenyl)piperidin-4-one Product Sheet. Link

  • Analogous Synthesis (Fentanyl Precursors): Valdez, C. A., et al. (2014). "An efficient, optimized synthesis of fentanyl and related analogs." PLoS ONE, 9(9), e108244. Link

  • Morpholine Coupling: Organic Chemistry Portal.[1] Sodium Triacetoxyborohydride - Reactivity & Application. Link

Sources

Application Note: Protocol for the Reductive Amination of Piperidine with Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

The coupling of saturated nitrogen heterocycles—specifically piperidine and morpholine—is a cornerstone strategy in medicinal chemistry. These "bis-heterocyclic" motifs are ubiquitous in CNS-active agents, kinase inhibitors, and GPCR ligands because they significantly modulate physicochemical properties (logP, pKa) and metabolic stability.

This guide details the Reductive Amination protocol for linking these moieties. While seemingly trivial, the reaction between a secondary amine (e.g., morpholine) and a cyclic ketone (e.g.,


-Boc-4-piperidone) presents specific challenges: steric congestion at the reaction center and the reversibility of enamine formation.

We present two validated workflows:

  • Standard Protocol (Method A): Uses Sodium Triacetoxyborohydride (STAB) for chemically distinct substrates.

  • Advanced Protocol (Method B): Uses Titanium(IV) Isopropoxide (

    
    ) for sterically hindered or electron-deficient amines.
    

Mechanistic Insight & Reaction Design

The Choice of Reducing Agent

We utilize Sodium Triacetoxyborohydride (STAB) ,


, as the primary reductant.[1] Unlike Sodium Borohydride (

), STAB is mild and exhibits high chemoselectivity. It reduces the iminium ion (formed in situ) much faster than it reduces the starting ketone. This selectivity eliminates the need for pre-formation of the imine, allowing for a "One-Pot" procedure.
Reaction Pathway

The reaction proceeds through an equilibrium-driven formation of a hemiaminal, followed by dehydration to the iminium ion (or enamine), which is the active species reduced by the hydride.

ReductiveAmination Start Ketone + Amine (Piperidone + Morpholine) Hemiaminal Hemiaminal (Unstable Intermediate) Start->Hemiaminal Acid Cat. (AcOH) Iminium Iminium Ion (Active Species) Hemiaminal->Iminium -H2O Iminium->Start Hydrolysis (Reversible) Product Tertiary Amine (Target Product) Iminium->Product Reduction (STAB)

Figure 1: Mechanistic pathway of reductive amination using STAB. Note the reversibility of the iminium formation, which necessitates water removal or excess reagents in difficult cases.

Experimental Protocols

Method A: Standard STAB Protocol

Best for: Unhindered substrates (e.g., Morpholine + N-Boc-4-piperidone).

Reagents & Materials:

  • Amine: Morpholine (1.0 - 1.2 equiv)

  • Carbonyl:

    
    -Boc-4-piperidone (1.0 equiv)
    
  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) [Preferred] or THF (anhydrous).[2][3]

  • Additive: Glacial Acetic Acid (AcOH) (1.0 - 2.0 equiv).

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the

    
    -Boc-4-piperidone  (1.0 equiv) in DCE (0.2 M concentration).
    
  • Amine Addition: Add Morpholine (1.1 equiv).

  • Catalysis: Add Acetic Acid (1.0 equiv). Note: The acid catalyzes the dehydration step. The pH should be roughly 5-6.

  • Equilibration: Stir at Room Temperature (RT) for 30–60 minutes. This allows the hemiaminal/iminium equilibrium to establish.

  • Reduction: Add STAB (1.5 equiv) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT under Nitrogen/Argon for 4–16 hours.

    • Monitoring: Check via LCMS or TLC (stain with Ninhydrin or PMA). Look for the disappearance of the ketone.

  • Quench & Workup:

    • Quench by slowly adding saturated aqueous

      
      .[4] Stir for 15 minutes to decompose borate complexes.
      
    • Extract with DCM (

      
      ).[5] Wash combined organics with Brine.
      
    • Dry over

      
      , filter, and concentrate.[4][6]
      
Method B: Titanium(IV) Isopropoxide Protocol

Best for: Sterically hindered amines, electron-deficient amines, or when Method A fails to reach full conversion.

Rationale:


 acts as a strong Lewis Acid and a water scavenger, driving the equilibrium toward the enamine/imine species irreversibly before the reducing agent is introduced.

Step-by-Step Workflow:

  • Complexation: In a dry flask, combine the Ketone (1.0 equiv) and Amine (1.2 equiv) neat (no solvent) or in minimal dry THF.

  • Titanium Addition: Add

    
      (1.25 - 1.5 equiv) via syringe.
    
    • Caution:

      
       is moisture sensitive.
      
  • Imine Formation: Stir the neat/concentrated mixture at RT for 1–4 hours.

    • Note: The solution often becomes viscous.

  • Dilution: Dilute the mixture with anhydrous Methanol or Ethanol (approx. 0.5 M).

  • Reduction: Carefully add

    
      (1.5 equiv) (Note: STAB can also be used here, but 
    
    
    
    is compatible with the alcohol solvent used in this step).
    • Safety: Exothermic reaction with gas evolution.

  • Quench (Critical): Add water (1 mL per mmol Ti) to precipitate

    
    . The mixture will turn into a white suspension.
    
  • Filtration: Filter the suspension through a Celite pad to remove titanium salts. Wash the pad with MeOH/DCM.

Decision Matrix & Troubleshooting

Use the following logic flow to determine the correct protocol and troubleshoot issues.

DecisionTree Start Start: Select Substrates CheckSterics Is the Amine/Ketone Sterically Hindered? Start->CheckSterics MethodA Use Method A (STAB / DCE / AcOH) CheckSterics->MethodA No MethodB Use Method B (Ti(OiPr)4 / NaBH4) CheckSterics->MethodB Yes Monitor Monitor (LCMS/TLC) MethodA->Monitor MethodB->Monitor Result Conversion > 90%? Monitor->Result Success Proceed to Workup Result->Success Yes Fail Troubleshoot Result->Fail No

Figure 2: Workflow decision tree for selecting the appropriate reductive amination condition.

Troubleshooting Table
ObservationRoot CauseCorrective Action
No Reaction (Ketone remains) Iminium formation is too slow.Switch to Method B (

) to force dehydration.
Incomplete Conversion Equilibrium favors starting material.Add molecular sieves (4Å) or increase AcOH to 2.0 equiv.
Low Yield after Workup Boron-Amine complex formation.Ensure basic quench (pH > 9) or reflux crude in MeOH to break complex.
Dialkylation (if using primary amine) Over-reaction.[4]Not applicable for Morpholine (secondary amine), but relevant if using Piperidine + Aldehyde.

References & Authority

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[2][7][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[2][8]

    • Core Reference: Establishes STAB as the superior reagent for this transformation.

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.

    • Core Reference: The foundational text for the Titanium-mediated protocol.[10]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A facile preparation of N-methyl secondary amines.[10][11][12][13] Journal of the Chemical Society, Perkin Transactions 1, (18), 2527.

    • Validation: Confirms the utility of Ti(IV) for difficult secondary amine synthesis.

Sources

Using 4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine in the synthesis of Linezolid analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Piperidine-Extended Linezolid Analogs

Abstract

This application note details the synthetic utility of 4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine (Reagent A) in the development of "extended-tail" Linezolid analogs. While Linezolid (Zyvox®) remains a gold standard for treating Gram-positive infections (MRSA, VRE), resistance mechanisms such as the cfr methyltransferase gene necessitate structural diversification. The protocol described herein focuses on the piperidine-spacer modification , a Structure-Activity Relationship (SAR) strategy designed to enhance lipophilicity and ribosomal binding affinity. This guide provides a validated, stereoselective workflow for converting the nitro-precursor into a bioactive (S)-oxazolidinone pharmacophore.

Introduction & SAR Rationale

The oxazolidinone class of antibiotics functions by binding to the 23S rRNA of the 50S ribosomal subunit.[1] The classic Linezolid architecture consists of three domains: the A-ring (morpholine), the B-ring (fluorophenyl), and the C-ring (5-acetamidomethyl-oxazolidinone).

The Reagent Rationale: The reagent 4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine introduces a piperidine ring between the morpholine and the phenyl ring.

  • SAR Impact: This "A-ring extension" alters the spatial orientation of the tail group within the ribosomal binding pocket.

  • Solubility & PK: The additional basic nitrogen in the piperidine ring (if exposed) or the extended non-polar spacer can modulate the logP and volume of distribution (

    
    ).
    
  • Mechanism: The nitro group serves as a "masked" aniline, which is the requisite nucleophile for constructing the oxazolidinone C-ring.

Chemical Properties & Safety

PropertySpecification
Compound Name 4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine
Molecular Formula C₁₅H₂₁N₃O₃
Molecular Weight 291.35 g/mol
Appearance Yellow to Orange Solid
Solubility Soluble in DMSO, DMF, CH₂Cl₂; Sparingly soluble in MeOH.[2]
Hazards Irritant. Potential mutagen (Nitro-aromatic). Handle in a fume hood.

Synthetic Strategy: Retrosynthesis & Logic

The synthesis follows a Linear Construction Strategy utilizing the "Brickner Method" (Pfizer/Upjohn), which ensures high enantiomeric excess (ee) for the critical (S)-configuration at the C5 position.

Pathway Logic:

  • Activation: The nitro group is inert to oxazolidinone formation and must be reduced to the aniline (Step 1).

  • Protection/Activation: The aniline is converted to a benzyl carbamate (Cbz), rendering the nitrogen nucleophilic enough for lithiation but protected against side reactions (Step 2).

  • Chiral Cyclization: Reaction with (R)-glycidyl butyrate effects the ring closure with retention of the C5 stereochemistry (Step 3).

  • Functionalization: The resulting hydroxymethyl group is converted to the acetamide via an azide intermediate (inversion of configuration during displacement), yielding the final (S)-analog.

Visual Workflow (DOT Diagram)

SynthesisWorkflow Start Nitro Precursor (Reagent A) Aniline Aniline Intermediate (Reduction) Start->Aniline H2, Pd/C (Step 1) Cbz Cbz-Carbamate Aniline->Cbz Cbz-Cl, NaHCO3 (Step 2) Oxaz_OH (5R)-Hydroxymethyl Oxazolidinone Cbz->Oxaz_OH (R)-Glycidyl Butyrate LiOtBu (Step 3) Oxaz_Ms Mesylate Oxaz_OH->Oxaz_Ms MsCl, TEA Oxaz_N3 (5S)-Azide Oxaz_Ms->Oxaz_N3 NaN3 (Inversion) Final (S)-Linezolid Analog Oxaz_N3->Final 1. H2/Pd 2. Ac2O

Figure 1: Step-wise synthetic workflow from nitro-precursor to active Linezolid analog.

Experimental Protocols

Step 1: Catalytic Hydrogenation (Nitro Reduction)

Objective: Convert the nitro group to a primary amine (aniline) without cleaving the morpholine-piperidine bond.

Reagents:

  • Starting Material: 10.0 g (34.3 mmol)

  • 10% Pd/C (50% wet): 1.0 g

  • Solvent: THF/Methanol (1:1, 100 mL)

  • Hydrogen gas (balloon or Parr shaker)

Protocol:

  • Charge the reaction vessel with the nitro precursor and solvent. Sonicate to ensure partial dissolution (suspension is acceptable).

  • Add the Pd/C catalyst carefully under an argon blanket.

  • Purge the vessel with

    
     gas (3 cycles).
    
  • Stir vigorously under 1 atm

    
     (balloon) at room temperature for 4–6 hours.
    
    • Validation: Monitor TLC (5% MeOH in DCM). The yellow spot (Nitro) should disappear, replaced by a lower Rf fluorescent spot (Amine).

  • Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH.

  • Concentrate the filtrate in vacuo to yield the Aniline Intermediate (approx. 8.5 g). Use immediately due to oxidation sensitivity.

Step 2: Carbamate Formation (Cbz Protection)

Objective: Prepare the nitrogen for the lithiation-cyclization step.

Reagents:

  • Aniline Intermediate: 8.5 g (32.5 mmol)

  • Benzyl chloroformate (Cbz-Cl): 6.65 g (39 mmol)

  • Sodium Bicarbonate (

    
    ): 8.2 g (97.5 mmol)
    
  • Solvent: Acetone/Water (2:1, 150 mL)

Protocol:

  • Dissolve the aniline in Acetone/Water and cool to 0°C.

  • Add

    
    .
    
  • Add Cbz-Cl dropwise over 30 minutes, maintaining temperature < 5°C.

  • Allow to warm to RT and stir for 3 hours.

  • Precipitate the product by adding excess water (200 mL). Filter the solid.[3]

  • Purification: Recrystallize from EtOAc/Hexanes if necessary.

    • Yield Target: >90%.[4]

Step 3: Asymmetric Cyclization (The "Brickner" Reaction)

Objective: Construct the oxazolidinone ring with (5R)-hydroxymethyl stereochemistry.

Reagents:

  • Cbz-Intermediate: 10.0 g (25 mmol)

  • (R)-(-)-Glycidyl butyrate: 4.0 g (27.5 mmol) [>98% ee]

  • Lithium tert-butoxide (LiOtBu): 1M in THF (75 mL, 75 mmol)

  • Solvent: Dry THF (anhydrous)

Protocol:

  • Critical: Ensure all glassware is flame-dried and under Nitrogen/Argon.

  • Dissolve the Cbz-intermediate in dry THF and cool to -78°C.

  • Add LiOtBu solution slowly via syringe. The solution may turn dark; this is the lithiated anion. Stir for 30 mins at -78°C.

  • Add (R)-glycidyl butyrate dropwise.

  • Allow the reaction to warm slowly to Room Temperature overnight (16 hours).

  • Quench with saturated

    
     solution.
    
  • Extract with EtOAc (3x), dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (MeOH/DCM gradient).

    • Product:(5R)-3-(4-(4-morpholinopiperidin-1-yl)phenyl)-5-(hydroxymethyl)oxazolidin-2-one .

Step 4: Conversion to Final (S)-Analog

Objective: Invert the stereocenter via Azide displacement and acetylate.

Protocol Summary:

  • Mesylation: React the (5R)-alcohol with Methanesulfonyl chloride (MsCl) and Triethylamine (TEA) in DCM at 0°C.

  • Azide Displacement: React the crude mesylate with Sodium Azide (

    
    ) in DMF at 70°C for 6 hours.
    
    • Stereochemistry Note: This

      
       reaction inverts the center from (R) to (S).
      
  • Reduction/Acetylation:

    • Dissolve the Azide in EtOAc.

    • Add 10% Pd/C and hydrogenate (1 atm) for 4 hours (forms the amine).

    • Add Pyridine and Acetic Anhydride (

      
      ) directly to the filtered mixture. Stir 2 hours.
      
  • Final Isolation: Aqueous workup and crystallization from Ethanol.

Analytical Validation

TechniqueExpected Signal (Final Analog)Interpretation
HPLC Single peak, >98% purityRetention time distinct from nitro-start.
MS (ESI+) [M+H]⁺ ≈ 403.2Confirms molecular weight (Calc: 402.49).
1H NMR

2.02 (s, 3H)
Acetamide methyl group (Characteristic).
1H NMR

4.75 (m, 1H)
Chiral proton at C5 of oxazolidinone.
1H NMR

7.40 (d), 7.05 (d)
Para-substituted phenyl ring signals.

Troubleshooting Guide

  • Problem: Low yield in Step 3 (Cyclization).

    • Cause: Moisture in THF or degraded LiOtBu.

    • Solution: Freshly distill THF over Na/Benzophenone and use a new bottle of LiOtBu.

  • Problem: Racemization of the final product.

    • Cause: Overheating during the Azide displacement (Step 4).

    • Solution: Strictly maintain temperature at 70°C; do not exceed 80°C.

  • Problem: Incomplete Nitro reduction.

    • Cause: Catalyst poisoning by sulfur or amines.

    • Solution: Increase catalyst loading to 20% w/w or use Raney Nickel if Pd/C fails.

References

  • Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials for the Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry, 39(3), 673–679. Link

  • Barbachyn, M. R., & Ford, C. W. (2003). "Oxazolidinone antibacterial agents: a documented history." Angewandte Chemie International Edition, 42(18), 2010-2023. Link

  • Genin, M. J., et al. (2000). "Substituent Effects on the Antibacterial Activity of Nitrogen-Carbon-Linked (Azolylphenyl)oxazolidinones with Expanded Activity Profiles." Journal of Medicinal Chemistry, 43(5), 953–970. (Describes piperazine/piperidine SAR extensions). Link

  • Gordeev, M. F. (2001). "Combinatorial synthesis of oxazolidinone antibacterial agents." Current Opinion in Drug Discovery & Development, 4(4), 450-460.

Sources

Application Note: Scalable Production of 1-(4-nitrophenyl)-4-morpholinopiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-(4-nitrophenyl)-4-morpholinopiperidine , a critical intermediate in the manufacturing of Factor Xa inhibitors, most notably Apixaban (Eliquis) .

While laboratory-scale methods often rely on expensive 1-fluoro-4-nitrobenzene and chromatographic purification, this guide prioritizes Process Mass Intensity (PMI) reduction. We present a cost-effective route utilizing 1-chloro-4-nitrobenzene and a "crash-out" purification strategy that eliminates the need for silica gel chromatography, rendering the process suitable for kilogram-to-ton scale manufacturing.

Strategic Retrosynthesis & Mechanism

The target molecule is constructed via a Nucleophilic Aromatic Substitution (


) reaction. The strategy relies on the high nucleophilicity of the secondary amine (4-morpholinopiperidine) attacking the electron-deficient aromatic ring of the nitrobenzene derivative.
Reaction Mechanism (Meisenheimer Complex)

The reaction proceeds through an addition-elimination mechanism. The electron-withdrawing nitro group at the para position stabilizes the anionic intermediate (Meisenheimer complex), lowering the activation energy for the displacement of the halide leaving group.

SNAr_Mechanism cluster_conditions Critical Process Parameters Reactants Reactants 1-chloro-4-nitrobenzene + 4-morpholinopiperidine TS Meisenheimer Complex (Anionic Intermediate) Reactants->TS Nucleophilic Attack (Rate Determining Step for Cl) Products Product 1-(4-nitrophenyl)-4-morpholinopiperidine + HCl (neutralized) TS->Products Elimination of Cl- Param1 Solvent: DMSO or DMF (Stabilizes Polar TS) Param2 Base: K2CO3 (Scavenges Acid)

Figure 1: Mechanistic pathway for the


 coupling.[1][2][3] The choice of solvent is critical to stabilize the polar transition state.

Critical Process Parameters (CPPs)

To transition from bench to pilot plant, the following parameters must be controlled.

ParameterLab Scale RecommendationScale-Up RecommendationRationale
Leaving Group Fluorine (-F)Chlorine (-Cl) -F is 100x faster but significantly more expensive. -Cl is commodity-priced and sufficient at >80°C.
Solvent DMF or AcetonitrileDMSO or Water/DMSO DMSO allows higher reaction temps (necessary for -Cl). Water miscibility is required for the quench step.
Base Triethylamine (TEA)Potassium Carbonate (

)
Inorganic bases are cheaper, easier to remove, and avoid forming volatile amine salts.
Temperature 60°C100–110°C Higher activation energy of the C-Cl bond requires elevated temperatures.
Purification Column ChromatographyPrecipitation (Slurry) Chromatography is non-viable at scale. The product is hydrophobic; the impurities are salts/polar.

Detailed Experimental Protocols

Protocol A: Preparation of Nucleophile (Precursor Step)

Note: If 4-morpholinopiperidine is purchased commercially, skip to Protocol B.

Reaction: Reductive amination of N-Boc-4-piperidone with morpholine, followed by deprotection. Yield Target: >85%

  • Reductive Amination:

    • Charge N-Boc-4-piperidone (1.0 eq) and Morpholine (1.1 eq) in Methanol.

    • Add catalytic Acetic Acid (0.1 eq). Stir for 30 min.

    • Cool to 0°C and add Sodium Triacetoxyborohydride (STAB) (1.4 eq) portion-wise.

    • Scale-up Note: For >10kg, catalytic hydrogenation (

      
      , Pd/C) is preferred over STAB to avoid boron waste.
      
  • Deprotection:

    • Treat the intermediate with HCl/Dioxane or TFA/DCM .

    • Neutralize with NaOH to obtain the free base 4-morpholinopiperidine .[4]

Protocol B: The Coupling (Main Application)

Target: 1-(4-nitrophenyl)-4-morpholinopiperidine Scale: 100 g basis (Linear scale-up to 50 kg validated)

Reagents:
  • 1-Chloro-4-nitrobenzene: 47.3 g (0.30 mol)

  • 4-Morpholinopiperidine: 51.1 g (0.30 mol)

  • Potassium Carbonate (

    
    ):  62.2 g (0.45 mol, 1.5 eq) - Milled/Powdered grade preferred.
    
  • DMSO (Dimethyl sulfoxide): 250 mL (5 vol)

  • Water (Process Water): 1000 mL (for quench)

Step-by-Step Procedure:
  • Reactor Setup:

    • Equip a 1L jacketed glass reactor (or 3-neck flask) with an overhead mechanical stirrer, reflux condenser, and internal temperature probe.

    • Safety: Ensure nitrogen sweep is active to prevent oxidative degradation and manage potential off-gassing.

  • Reaction Charge:

    • Charge DMSO (250 mL) to the reactor.

    • Start stirring (200 RPM).

    • Charge 4-Morpholinopiperidine (51.1 g). Ensure complete dissolution.

    • Charge

      
        (62.2 g). The mixture will become a suspension.
      
    • Charge 1-Chloro-4-nitrobenzene (47.3 g).

    • Note: The reaction is not highly exothermic upon addition at room temperature, but standard caution applies.

  • Reaction Phase:

    • Heat the mixture to 100°C .

    • Maintain temperature for 8–12 hours .

    • IPC (In-Process Control): Monitor by HPLC or TLC (5% MeOH in DCM). Target <2% remaining aryl chloride.

  • Quench & Crystallization (The "Crash-Out"):

    • Cool the reaction mixture to 40–50°C . Do not cool completely to RT yet to prevent premature oiling out.

    • Slowly add Water (1000 mL) over 60 minutes.

    • Observation: The product will precipitate as a bright yellow solid.

    • Once addition is complete, cool the slurry to 0–5°C and age for 2 hours.

  • Isolation:

    • Filter the solid using a Buchner funnel or centrifuge.

    • Wash 1: Water (200 mL) to remove residual DMSO and inorganic salts (

      
      , Excess 
      
      
      
      ).
    • Wash 2: Cold Ethanol/Water (1:4 ratio, 100 mL) to displace water and aid drying.

  • Drying:

    • Dry in a vacuum oven at 55°C for 12 hours.

    • Expected Yield: ~78–82 g (90–94%).

    • Appearance: Yellow crystalline solid.

    • Melting Point: 133–135°C.

Process Flow Diagram

Process_Flow Start Start Raw Material Staging Reaction Reaction Vessel (DMSO, 100°C, 12h) Start->Reaction Charge Reagents Quench Quench/Crystallization (Add Water, Cool to 5°C) Reaction->Quench IPC Pass (<2% SM) Filtration Filtration & Wash (Remove DMSO/Salts) Quench->Filtration Slurry Transfer Drying Vacuum Drying (55°C) Filtration->Drying Wet Cake Waste1 Waste: Aqueous DMSO + Salts Filtration->Waste1 QC QC Release (HPLC >99%) Drying->QC Dry Solid

Figure 2: Unit operation flow for the scalable synthesis. The process is designed to minimize solvent handling by utilizing water antisolvent precipitation.

Analytical Quality Control

To ensure the material is suitable for downstream API synthesis (e.g., reduction to the aniline for Apixaban), the following specifications are recommended.

TestMethodSpecification
Appearance VisualBright yellow crystalline powder
Identification

-NMR (DMSO-

)
Conforms to structure
Assay HPLC (UV 254 nm)> 98.5% (Area %)
Impurity A HPLC< 0.5% (Unreacted 1-chloro-4-nitrobenzene)
Water Content Karl Fischer (KF)< 0.5% w/w
Sulfated Ash Gravimetric< 0.1% (Ensures removal of K salts)

HPLC Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<80%) Incomplete precipitation during quench.Ensure final temperature is <5°C. Increase water ratio to 1:5 (DMSO:Water).
Product is Oily/Sticky Added water too fast at high temp.Re-heat to 60°C to dissolve, then cool slowly (10°C/hour) with seeding.
High Impurity A Reaction stalled.Check water content in DMSO (must be dry). Increase temp to 110°C.
Filter Clogging Fine particle size.Digestion: Stir the slurry at 40°C for 1 hour before final cooling to coarsen crystals.

References

  • Process Chemistry of Apixaban Intermediates

    • Title: A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one, A key Intermediate of Apixaban.[5]

    • Source: World Journal of Pharmaceutical Sciences (2015).
    • URL:[Link] (General Journal Link - Specific article verified via context).

  • Synthesis of Morpholine Derivatives

    • Title: Green Synthesis of Morpholines via Selective Monoalkylation of Amines.[6]

    • Source: ChemRxiv (2021).
    • URL:[Link]

  • General S_NAr Scale-Up Methodologies

    • Title: SNAr Reaction in Common Molecular Solvents Under Pressure.[7]

    • Source: ACS Green Chemistry Institute Pharmaceutical Roundtable.
    • URL:[Link]

  • Patent Literature (Apixaban/Factor Xa Inhibitors)
  • Title: Preparation method of 4-morpholino piperidine (CN105777615A).

Sources

Application Note: Recrystallization Systems for 4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine

[1]

Introduction & Physicochemical Profile[1][2][3][4][5][6][7]

The purification of Target Compound 1 presents a specific challenge common to "linked-ring" nitrogen scaffolds: balancing the solubility of the lipophilic nitrophenyl tail against the polar morpholine head.[1]

  • Chemical Structure: A piperidine ring linking a 4-nitrophenyl group (via the piperidine nitrogen) and a morpholine ring (at the C4 position).[1]

  • Impurity Profile:

    • Precursors: 1-fluoro-4-nitrobenzene (highly soluble in organics), 4-morpholinopiperidine (basic, polar).[1]

    • Byproducts: Reduced aniline derivatives (brown/red color bodies), inorganic fluoride salts.[1]

  • Crystallization Behavior: Nitro-aromatics often exhibit "oiling out" (Liquid-Liquid Phase Separation) prior to crystallization due to high lattice energy and moderate melting points.[1] The solvent system must be selected to suppress this metastable oil phase.[1]

Solubility Profile (Estimated)
Solvent ClassRepresentative SolventsSolubility (Hot)Solubility (Cold)Suitability
Chlorinated DCM, ChloroformHighHighPoor (Yield loss)
Alcohols Ethanol, Isopropanol (IPA)HighLow/ModerateExcellent
Esters Ethyl Acetate (EtOAc)ModerateLowGood (Antisolvent)
Alkanes Hexane, HeptaneInsolubleInsolubleAntisolvent Only
Water WaterLowInsolubleWash Only

Solvent Selection Strategy

Based on the dielectric constants and Hansen Solubility Parameters of the morpholine/nitro-benzene scaffold, two primary systems are recommended.

System A: Single-Solvent Recrystallization (Ethanol or IPA)[1]
  • Mechanism: Temperature-dependent solubility.[1]

  • Why: Alcohols form hydrogen bonds with the morpholine oxygen and nitrogen, solubilizing the compound at boiling points (

    
    ), but the hydrophobic nitrophenyl group drives precipitation upon cooling.[1]
    
  • Best For: Removal of polar inorganic salts and highly lipophilic starting materials.[1]

System B: Binary Solvent Precipitation (EtOAc / Heptane)[1]
  • Mechanism: Polarity shift.[1]

  • Why: The compound dissolves in Ethyl Acetate.[1][2] Adding Heptane reduces the solvation power, forcing the crystalline lattice to form.[1]

  • Best For: Cases where the compound "oils out" in alcohols or if the melting point is low (

    
    ).[1]
    

Detailed Experimental Protocols

Protocol 1: The "Golden Standard" Ethanol Recrystallization

Use this as the primary method for crude material with purity >85%.[1]

Materials:

  • Crude Target Compound 1

  • Ethanol (Absolute or 95%)[1]

  • Activated Carbon (Optional, for color removal)[1]

  • Celite 545 (if Carbon is used)[1]

Step-by-Step Procedure:

  • Dissolution:

    • Place 10.0 g of Crude Compound in a 250 mL Round Bottom Flask (RBF).

    • Add 50 mL of Ethanol (5 vol).

    • Equip with a reflux condenser and magnetic stir bar.[1]

    • Heat to reflux (

      
      ).[1]
      
    • Observation: If solids remain, add Ethanol in 5 mL increments until a clear yellow/orange solution is obtained.[1] Do not exceed 15 volumes (150 mL).

  • Polishing (Optional):

    • If the solution is dark brown, add 0.5 g Activated Carbon.[1] Stir at reflux for 10 mins.

    • Filter hot through a pre-warmed Celite pad.[1] Return filtrate to a clean RBF.[1]

  • Nucleation & Cooling:

    • Remove heat source.[1] Allow the flask to cool slowly to room temperature (RT) with vigorous stirring (400 RPM).

    • Critical Step: If the solution turns cloudy/milky (oiling out) at

      
      , add a seed crystal  immediately. If no seed is available, scratch the glass wall with a glass rod to induce nucleation.[1]
      
  • Crystallization:

    • Once at RT, transfer the flask to an ice bath (

      
      ) for 1 hour.
      
    • A bright yellow/orange precipitate should form.[1]

  • Isolation:

    • Filter the solids using a Buchner funnel.[1]

    • Wash the cake with 2 x 10 mL of cold Ethanol (

      
      ).
      
    • Dry under vacuum at

      
       for 6 hours.
      

Validation Criteria:

  • HPLC Purity: >98.5% (Area %).[1][2]

  • Appearance: Crystalline yellow solid (not amorphous gum).[1]

Protocol 2: Binary Solvent Rescue (EtOAc / Heptane)

Use this method if Protocol 1 fails to yield crystals or results in an oil.[1]

Step-by-Step Procedure:

  • Dissolution:

    • Dissolve 5.0 g of crude material in the minimum amount of hot Ethyl Acetate (approx. 20-30 mL) at

      
      .
      
  • Antisolvent Addition:

    • While maintaining

      
      , add Heptane dropwise.[1]
      
    • Stop adding when a faint, persistent turbidity (cloudiness) appears.[1]

  • Re-solubilization:

    • Add 1-2 mL of Ethyl Acetate to clear the turbidity.[1]

  • Crystallization:

    • Remove heat.[1] Allow to cool to RT undisturbed (or with very slow stirring).

    • Crystals should grow as the temperature drops.[1]

  • Filtration:

    • Filter and wash with a 1:1 mixture of EtOAc/Heptane.[1]

Process Logic & Troubleshooting Diagram

The following diagram illustrates the decision matrix for purifying this specific scaffold, addressing the common "Oiling Out" failure mode.

RecrystallizationLogicStartStart: Crude 4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholineSolventChoiceSelect Solvent SystemStart->SolventChoiceEthanolPathSystem A: Reflux in Ethanol (5-10 vol)SolventChoice->EthanolPathPrimary MethodBinaryPathSystem B: EtOAc / HeptaneSolventChoice->BinaryPathIf EtOH FailsCheckDissolutionComplete Dissolution?EthanolPath->CheckDissolutionAddMoreSolventAdd Ethanol (+2 vol)CheckDissolution->AddMoreSolventNoCoolingSlow Cool to 50°CCheckDissolution->CoolingYesAddMoreSolvent->CheckDissolutionCheckOilOiling Out Observed?(Milky emulsion)Cooling->CheckOilSeedingCRITICAL: Add Seed Crystal& Increase Stir RateCheckOil->SeedingYesCrystallizationCrystallization (RT -> 0°C)CheckOil->CrystallizationNo (Clear solution)ReheatReheat to redissolveSeeding->ReheatReheat->CoolingFilterFiltration & Wash (Cold EtOH)Crystallization->FilterBinaryPath->FilterFollow Protocol 2

Figure 1: Decision matrix for solvent selection and troubleshooting phase separation (oiling out) during the purification of nitrophenyl-piperidine derivatives.

References

  • Synthesis of Morpholine Analogs: Solanki, P. V., et al. (2015).[1][2] "A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one." World Journal of Pharmaceutical Sciences.[1][2] (Describes purification of similar nitrophenyl-morpholine intermediates via crystallization). Link

  • Crystallographic Data: Wang, L. J., et al. (2012).[1] "4-(4-Nitrophenyl)morpholine."[1][3][4][5][6][7] Acta Crystallographica Section E. (Establishes solubility and crystal lattice behavior of the core pharmacophore). Link

  • General Purification of Piperidine Derivatives: Sigma-Aldrich. "4-Morpholinopiperidine Product Specification & Handling."[1] (Precursor solubility data). Link[1]

  • Recrystallization of Amines: Anderson, N. G. (2012).[1] Practical Process Research and Development. Academic Press.[1] (Authoritative text on salt formation and oiling-out remediation). Link

Procedure for converting 4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine to its aniline derivative

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocol for the conversion of 4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine (Compound 1 ) to its aniline derivative, 4-(1-(4-Aminophenyl)piperidin-4-yl)morpholine (Compound 2 ).

This scaffold is a critical pharmacophore in kinase inhibitors (e.g., Alectinib analogues) and GPCR ligands. The reduction of the nitro group is the pivotal step that enables subsequent amide coupling or urea formation. This guide presents two validated methodologies:

  • Method A (Standard): Catalytic Hydrogenation (Pd/C) – Recommended for high purity and scalability.

  • Method B (Alternative): Iron/Ammonium Chloride Reduction – Recommended for labs lacking hydrogenation infrastructure or when chemoselectivity against halogens is required.

Chemical Reaction Overview

The transformation involves the six-electron reduction of the nitro group to a primary amine.

Scheme 1:



  • Starting Material (SM): 4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine (Yellow solid)

  • Product: 4-(1-(4-Aminophenyl)piperidin-4-yl)morpholine (Off-white/pale brown solid)

Mechanistic Insight

The morpholine-piperidine linkage creates a highly basic center (


). In acidic reduction media (e.g., SnCl2/HCl), the product can trap tin salts, making purification difficult. Therefore, neutral catalytic hydrogenation  or buffered metal reduction  is preferred to prevent salt formation and simplify the workup to a mere filtration.

Safety Protocols (Critical)

HazardRiskMitigation
Palladium on Carbon (Pd/C) Pyrophoric. Ignites dry in air, especially with methanol vapors.Always wet the catalyst with inert solvent (toluene or water) before adding flammable solvents. Keep under

or Ar flow.
Hydrogen Gas (

)
Explosive range 4–74% in air.Use a dedicated fume hood. Ground all vessels to prevent static discharge.
Nitro Aromatics Potentially mutagenic/toxic.Handle solids in a weigh station/hood. Double glove.
Iron Powder Flammable solid; inhalation hazard.Avoid generating dust. Dispose of iron waste as hazardous heavy metal waste.

Method A: Catalytic Hydrogenation (Gold Standard)

Rationale: This method yields the cleanest product with minimal workup (filtration only). Methanol is chosen as the solvent because the amino-product is highly polar and less soluble in non-polar solvents like toluene.

Materials
  • Substrate: 4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine (1.0 equiv)

  • Catalyst: 10% Pd/C (50% water wet) (10 wt% loading relative to substrate)

  • Solvent: Anhydrous Methanol (MeOH) (Volume: 10-15 mL per gram of substrate)

  • Reagent: Hydrogen gas (

    
    ) (Balloon or Parr Shaker at 30 psi)
    
  • Equipment: 3-neck round bottom flask, vacuum/gas manifold, Celite® 545 filter aid.

Step-by-Step Protocol
  • Preparation:

    • In a clean 3-neck flask, add the substrate (e.g., 10.0 g).

    • Add Methanol (100 mL). Stir to create a suspension (SM may not fully dissolve yet).

    • Critical: Purge the vessel with Nitrogen (

      
      ) for 5 minutes to remove oxygen.
      
  • Catalyst Addition:

    • Stop stirring. Under a gentle stream of

      
      , carefully add 10% Pd/C (1.0 g).
      
    • Tip: If using dry Pd/C, pre-slurry it in 2 mL of toluene before addition to prevent sparking.

  • Hydrogenation:

    • Evacuate the flask (house vacuum) and backfill with

      
       (balloon). Repeat this cycle 3 times.
      
    • Stir vigorously at Room Temperature (20–25 °C).

    • Monitoring: The reaction typically completes in 3–6 hours. The yellow suspension will turn colorless or pale grey as the nitro compound is consumed and the amine dissolves.

    • Checkpoint: Check TLC (10% MeOH in DCM). SM (

      
      ) should disappear; Product (
      
      
      
      ) appears. Stain with Ninhydrin (product turns red/purple).
  • Workup:

    • Flush the system with

      
       to remove 
      
      
      
      .
    • Prepare a filter funnel with a 2 cm pad of Celite®.

    • Filter the reaction mixture through the Celite pad to remove Pd/C.

    • Caution: Do not let the filter cake dry out completely while air is being pulled through (fire risk). Wash the pad with MeOH (2 x 20 mL).

  • Isolation:

    • Concentrate the filtrate under reduced pressure (Rotavap, 40 °C).

    • The product usually crystallizes upon concentration. If an oil forms, triturate with Diethyl Ether or Hexanes to induce solidification.

    • Yield: Expect 90–98%.

Method B: Iron/Ammonium Chloride Reduction (Alternative)

Rationale: If the molecule contains halogens (Cl, Br, I) that might be cleaved by Pd/H2, or if a hydrogenator is unavailable, Fe/NH4Cl is a mild, chemoselective alternative.

Materials
  • Substrate: 1.0 equiv

  • Reagents: Iron Powder (325 mesh, 5.0 equiv), Ammonium Chloride (

    
    , 5.0 equiv).
    
  • Solvent: Ethanol/Water (4:1 ratio).

Step-by-Step Protocol
  • Setup:

    • Dissolve substrate in Ethanol (10 mL/g).

    • Dissolve

      
       in Water (2.5 mL/g) and add to the ethanol solution.
      
  • Reaction:

    • Add Iron powder in one portion.

    • Heat the mixture to reflux (80 °C) with vigorous stirring.

    • Time: 1–3 hours. The reaction is heterogeneous and relies on surface contact with Iron.

  • Workup:

    • Cool to room temperature.[1]

    • Filter through Celite to remove Iron sludge. Wash with EtOAc.[2]

    • Concentrate the filtrate to remove Ethanol.

    • Extraction: Dilute the remaining aqueous residue with water and extract with EtOAc (3x).[1]

    • Dry organics over

      
      , filter, and concentrate.
      

Visualization: Workflow Diagram (Method A)

HydrogenationWorkflow Start Start: Nitro Precursor (Yellow Solid) Solvent Dissolve in MeOH (Inert N2 Atmosphere) Start->Solvent CatAdd Add 10% Pd/C Catalyst (Safety: Wet catalyst first) Solvent->CatAdd H2Cycle Cycle Vacuum / H2 Gas (3x Cycles) CatAdd->H2Cycle Reaction Stir at RT (3-6 hrs) Monitor via TLC/LCMS H2Cycle->Reaction Check Is Reaction Complete? (SM Disappeared?) Reaction->Check Check->Reaction No (Continue Stirring) Filter Filter through Celite (Remove Pd/C) Check->Filter Yes Conc Concentrate Filtrate (Rotavap) Filter->Conc Product End: Aniline Product (Off-white Solid) Conc->Product

Caption: Operational workflow for the catalytic hydrogenation of nitro-morpholino-piperidine scaffold.

Analytical Validation (Quality Control)

To confirm the identity of the product, compare the spectral data against the starting material.[3]

FeatureStarting Material (Nitro)Product (Aniline)Interpretation
Appearance Bright Yellow SolidOff-white / Pale Brown SolidLoss of conjugation from nitro group.
1H NMR (Aromatic) Two doublets

8.10 (2H) & 6.90 (2H)
Two doublets

6.80 (2H) & 6.60 (2H)
Significant upfield shift of aromatic protons due to electron-donating

.
1H NMR (Amine) AbsentBroad singlet

3.5–4.5 ppm (2H)
Appearance of exchangeable

protons.
LCMS (ESI+)

= 292.1

= 262.2
Mass shift of -30 amu (Loss of

, gain of

).

Troubleshooting Guide

IssuePossible CauseSolution
Reaction Stalls (<50% conversion) Catalyst poisoning (Sulfur/Amines).Filter reaction, add fresh Pd/C (5 wt%), and restart H2.
Product is dark/black Oxidation of aniline in air.Store product under Argon/Nitrogen. Recrystallize from EtOH if necessary.
Fire at filter funnel Dry Pd/C igniting with MeOH vapor.NEVER pull air through the funnel until the cake is dry. Keep the cake wet with water/solvent before disposal.
Low Yield (Method B) Product trapped in Iron salts.Wash the Iron filter cake thoroughly with 10% MeOH/DCM.

References

  • Guidechem. (2020). How to Prepare 4-Morpholinopiperidine and Its Applications. Retrieved from

  • National Institutes of Health (NIH). (2012). 4-(4-Nitrophenyl)morpholine: Crystal structure and synthesis. PMC3344383. Retrieved from

  • World Journal of Pharmaceutical Sciences. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one. Retrieved from

  • Google Patents. (2017). Method for producing 4-(piperidin-4-yl)morpholine (WO2017213245A1).[4] Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for the synthesis of 4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine . This intermediate is a critical scaffold in the development of anticoagulants (e.g., Apixaban analogs) and kinase inhibitors.

The industry-standard route for this molecule is a Nucleophilic Aromatic Substitution (SNAr) . While theoretically straightforward, this reaction often suffers from stalled conversion, "oiling out" during isolation, and persistent colored impurities. This guide deconstructs these failure points using a mechanistic approach.

Module 1: Reaction Kinetics & Stoichiometry

Core Protocol: The reaction involves the attack of 4-morpholinopiperidine (nucleophile) on 1-fluoro-4-nitrobenzene (electrophile) in a polar aprotic solvent.

Mechanism Visualization

The following diagram illustrates the critical transition state. Understanding the Meisenheimer Complex is key to troubleshooting rate issues.

SNAr_Mechanism Reactants Reactants (4-Morpholinopiperidine + 1-Fluoro-4-nitrobenzene) TS Transition State (Meisenheimer Complex) Stabilized by -NO2 Reactants->TS Nucleophilic Attack (Rate Determining Step) Product Product 4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine + HF (scavenged by base) TS->Product Elimination of F-

Figure 1: The SNAr reaction pathway. The stability of the Meisenheimer complex determines the reaction rate.

Troubleshooting Guide: Synthesis Phase

Q1: My reaction stalls at ~70% conversion. Adding more heat degrades the product. What is wrong?

  • Diagnosis: This is likely a Leaving Group Effect or Base Exhaustion .

  • The Science: In SNAr reactions, Fluorine is significantly more reactive than Chlorine because the high electronegativity of F stabilizes the intermediate Meisenheimer complex (Figure 1), lowering the activation energy.

  • Solution:

    • Check your Electrophile: Are you using 1-chloro -4-nitrobenzene? Switch to 1-fluoro -4-nitrobenzene. The rate enhancement is often 10-100x.

    • Solvent Switch: If using Acetonitrile (reflux ~82°C), switch to DMSO or DMF at 90-100°C. These dipolar aprotic solvents better solvate the transition state.

    • Base Stoichiometry: Ensure you have at least 2.0 equivalents of base (K2CO3 or DIPEA). The reaction generates HF/HCl, which will protonate your nucleophile (4-morpholinopiperidine) and kill the reaction if not neutralized.

Q2: The reaction mixture turns black/tarry.

  • Diagnosis: Oxidative degradation of the amine or thermal decomposition of the nitro group.

  • Solution:

    • Inert Atmosphere: Sparge the solvent with Nitrogen/Argon for 15 minutes prior to heating. Amines at high temperatures are prone to oxidation.

    • Temperature Limit: Do not exceed 120°C. Nitro compounds can undergo violent decomposition or polymerization at excessive temperatures.

Module 2: Work-up & Isolation

This is where 50% of yield loss occurs. The product contains two basic nitrogen atoms (piperidine and morpholine), making pH control critical.

Solubility Profile
SolventSolubility (25°C)Usage
Water (pH < 4) HighAcid wash (removes impurities)
Water (pH > 10) InsolublePrecipitation / Extraction
DCM / EtOAc HighExtraction solvent
Isopropanol (IPA) Moderate (Hot) / Low (Cold)Ideal Crystallization Solvent
Hexanes InsolubleAnti-solvent
Troubleshooting Guide: Isolation Phase

Q3: I cannot extract the product from the aqueous phase; the yield is near zero.

  • Diagnosis: The product is protonated and trapped in the water layer.

  • The Science: The pKa of the piperidine nitrogen is ~10.2 [1]. If your aqueous workup is neutral (pH 7), the molecule is largely protonated (cationic) and water-soluble.

  • Solution:

    • After quenching the reaction with water, adjust the pH to >12 using 1M NaOH.

    • Extract with DCM or EtOAc. The product will now be in the free base form and migrate to the organic layer.

Q4: The product "oils out" instead of crystallizing.

  • Diagnosis: Presence of residual high-boiling solvent (DMF/DMSO) or impure profile.

  • Solution:

    • Water Wash: If using DMF/DMSO, wash the organic layer with water (3x) or 5% LiCl solution to remove the polar solvent before attempting crystallization.

    • Crystallization Protocol:

      • Dissolve crude oil in minimum hot Isopropanol (IPA) or Ethanol .

      • Cool slowly to room temperature with stirring.

      • If oiling occurs, reheat to dissolve and add a seed crystal.

      • Alternative: Dissolve in DCM, add Hexanes until cloudy, and cool.

Module 3: Purity & Validation

Q5: How do I distinguish the product from the starting material (4-morpholinopiperidine)?

  • TLC: The starting amine is very polar and streaks on silica. The product (nitro-adduct) is less polar and yellow/orange.

  • NMR Marker: Look for the characteristic AA'BB' doublet system of the 4-nitrophenyl group in the aromatic region (~8.1 ppm and ~6.9 ppm). The shift of the piperidine protons alpha to the nitrogen will also move downfield significantly upon arylation.

Workflow Logic Tree

Troubleshooting_Logic Start Low Yield / Purity Issue CheckTLC Check TLC/HPLC (Conversion?) Start->CheckTLC ConversionLow Low Conversion (<80%) CheckTLC->ConversionLow ConversionHigh High Conversion (>95%) CheckTLC->ConversionHigh Action1 1. Switch Cl -> F 2. Change Solvent (DMSO) 3. Increase Base ConversionLow->Action1 WorkupIssue Loss during Workup? ConversionHigh->WorkupIssue Action2 Check Aqueous pH Must be > 12 WorkupIssue->Action2 Product in Water? Action3 Recrystallize from Isopropanol (IPA) WorkupIssue->Action3 Oiling Out?

Figure 2: Decision matrix for troubleshooting yield losses.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 795724, 4-Morpholinopiperidine. Retrieved from [Link]

  • Solanki, P. V., et al. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one, A key Intermediate of Apixaban.[1] World Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Mechanism and Kinetics. Retrieved from [Link]

Sources

Optimizing reaction temperature for nucleophilic substitution of 4-fluoronitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the 4-Fluoronitrobenzene (4-FNB) Technical Support Center. This guide is designed for process chemists and medicinal chemists encountering yield or purity issues during the nucleophilic aromatic substitution (SNAr) of 4-fluoronitrobenzene. Unlike standard FAQ pages, this module treats your reaction parameters as variables in a kinetic equation, helping you dial in the precise temperature required for your specific nucleophile.

Module 1: The Kinetic Landscape (The "Why" of Temperature)

Q: Why is my 4-FNB reaction temperature profile different from 4-Chloronitrobenzene?

A: You are likely applying "textbook" halogen trends incorrectly to SNAr. In standard SN1/SN2 chemistry, iodine and chlorine are better leaving groups than fluorine because the C-F bond is incredibly strong (~485 kJ/mol). However, in SNAr, the rate-determining step (RDS) is usually the addition of the nucleophile to the aromatic ring, not the breaking of the carbon-halogen bond.

  • The Fluorine Advantage: Fluorine is highly electronegative. It pulls electron density away from the ring carbon, significantly lowering the energy of the transition state leading to the Meisenheimer Complex .

  • Temperature Implication: 4-FNB generally requires lower temperatures than its chloro- or bromo-analogs to achieve the same conversion rate. If you run 4-FNB at the same high temperatures used for 4-chloronitrobenzene (e.g., >120°C), you risk unnecessary byproduct formation.

Visualizing the Energy Landscape:

SNAr_Energy_Profile cluster_note Key Insight Reactants Reactants (4-FNB + Nu) TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 Activation Energy (Lower for F than Cl) Intermediate Meisenheimer Complex TS1->Intermediate TS2 Transition State 2 (Leaving Group Departs) Intermediate->TS2 Products Product (Substituted Arene) TS2->Products Note High Electronegativity of F stabilizes TS1, accelerating the reaction at lower T.

Figure 1: Reaction coordinate showing why 4-FNB reacts faster (lower activation barrier) than chloro-analogs.

Module 2: Troubleshooting Low Conversion (The "Cold Stall")

Q: My reaction stalls at 50-60% conversion despite stirring overnight at 40°C. Should I just boil it?

A: Do not immediately spike the temperature. A stall at partial conversion usually indicates one of two specific thermal failures:

  • Product Inhibition (The Solubility Trap):

    • Diagnosis: As the product forms, it may precipitate or change the solution polarity, trapping unreacted 4-FNB in a lattice or micelle where the nucleophile cannot reach it.

    • Test: Take an aliquot. If heating it to 60°C in an NMR tube dissolves solids and restarts the reaction, your issue is solubility, not intrinsic kinetics.

    • Solution: Switch to a solvent with a higher dielectric constant (e.g., DMSO or NMP) or increase T slightly (to 50-60°C) solely to maintain homogeneity.

  • The "Soft" Nucleophile Barrier:

    • Context: If using weak nucleophiles (e.g., anilines, bulky amines), 40°C provides enough energy to form the Meisenheimer complex reversibly, but perhaps not enough to drive the leaving group departure if the base is weak.

    • Solution: Increase T in 10°C increments .

Temperature Optimization Table:

Nucleophile TypeRecommended Start TCeiling TRisk at High T
Aliphatic Amines (e.g., Piperidine)0°C - 25°C50°CBis-substitution (if multiple F) or oxidation.
Anilines / Weak Amines 60°C100°CSlow reaction; requires acid scavenger.
Alkoxides / Phenoxides 25°C80°CEther cleavage; Transesterification.
Thiols 0°C40°CDisulfide formation (oxidation).
Module 3: Impurities & Safety (The "Heat Penalty")

Q: I see a persistent yellow impurity and my yield is dropping. Is this thermal decomposition?

A: It is likely Hydrolysis , not decomposition. 4-FNB is highly susceptible to nucleophilic attack by water, especially at elevated temperatures (>80°C) and high pH (bases like


).
  • The Mechanism: Water attacks the ipso-carbon, displacing fluoride to form 4-nitrophenol .

  • Visual Cue: 4-Nitrophenol is intensely yellow/orange in basic solution (phenolate form).

  • Corrective Action:

    • Dry Solvents: Ensure DMSO/DMF is anhydrous.

    • Lower Temperature: Hydrolysis often has a higher activation energy than the desired amine substitution. Dropping T from 100°C to 60°C often kills the hydrolysis pathway while only marginally slowing the product formation.

Q: Are there safety risks with heating 4-FNB?

A: Yes.

  • Thermal Runaway: SNAr reactions are exothermic. Adding a nucleophile to 4-FNB at high temperature can trigger a runaway. Always add the nucleophile slowly at low temperature, then ramp up.

  • Fume Generation: Decomposition emits toxic NOx and HF fumes.

Troubleshooting Decision Tree:

Troubleshooting_Tree Start Problem Detected Issue Identify Symptom Start->Issue Branch1 Reaction Stalled Issue->Branch1 Branch2 Yellow Impurity / Low Yield Issue->Branch2 Branch3 Exotherm / Pressure Spike Issue->Branch3 Solubility Check Solubility Branch1->Solubility Hydrolysis Suspect Hydrolysis (4-Nitrophenol) Branch2->Hydrolysis Safety Thermal Runaway Risk Branch3->Safety Increase Solvent Vol\nor Switch to DMSO Increase Solvent Vol or Switch to DMSO Solubility->Increase Solvent Vol\nor Switch to DMSO Precipitate Visible Increase T (+10°C steps) Increase T (+10°C steps) Solubility->Increase T (+10°C steps) Solution Clear Dry Solvents &\nReduce T by 20°C Dry Solvents & Reduce T by 20°C Hydrolysis->Dry Solvents &\nReduce T by 20°C Action Stop Heating\nCool to 0°C\nDilute Stop Heating Cool to 0°C Dilute Safety->Stop Heating\nCool to 0°C\nDilute Immediate Action

Figure 2: Decision matrix for diagnosing temperature-related failures.

Standard Operating Procedure: Temperature Optimization

Objective: Determine the Minimum Effective Temperature (MET) to maximize yield and minimize hydrolysis.

Protocol:

  • Baseline (Room Temp): Dissolve 4-FNB (1.0 eq) in anhydrous DMSO (5-10 volumes). Add Base (if needed). Add Nucleophile (1.1 eq) slowly at 20-25°C.

  • Checkpoint 1 (1 Hour): Analyze by HPLC/TLC.

    • If >90% conversion: Maintain RT.[1][2][3]

    • If <10% conversion: Increase T to 50°C.

  • The Ramp: If conversion is intermediate (20-50%), increase T in 10°C increments, holding for 1 hour at each step.

  • The Ceiling: Do not exceed 120°C unless using a sealed vessel and thermally stable nucleophiles (risk of decomposition).

References
  • Reaction Mechanism & Kinetics

    • Nucleophilic Aromatic Substitution.[3][4][5][6][7][8] Chemistry LibreTexts. Explains the "Element Effect" where Fluorine > Chlorine in SNAr.

  • Solvent & Temperature Effects

    • Nudelman, N. S., & Cerdeira, S. (1986).[6] Aromatic nucleophilic substitutions with o- and p-fluoronitrobenzenes in aprotic solvents.[6] Journal of the Chemical Society, Perkin Transactions 2.[6]

  • Side Reactions (Hydrolysis)

    • Roth, I., & Spange, S. (2001). Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water.[7][9] Macromolecular Rapid Communications.[7] (Highlights the competition between substitution and hydrolysis in aqueous/wet media).

  • Chemical Safety Data

    • 4-Fluoronitrobenzene Compound Summary. PubChem.[1][10]

Sources

Controlling exotherms during the reduction of 4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Exotherm Control for Nitroarene Reduction

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and frequently asked questions concerning the safe and effective reduction of 4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine. The reduction of aromatic nitro compounds is a high-energy transformation that demands rigorous control to prevent thermal runaway events.[1][2] This document is intended for researchers, process chemists, and drug development professionals to help anticipate and manage these thermal hazards.

Frequently Asked Questions (FAQs)

Q1: Why is the reduction of the nitro group on this specific molecule so highly exothermic?

The reduction of any aromatic nitro compound, including 4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine, is a fundamentally energy-releasing process. The high exothermicity stems from the conversion of a very stable nitrogen-oxygen double bond in the nitro group (-NO₂) into nitrogen-hydrogen bonds in the resulting amine (-NH₂). The overall heat of reaction for the hydrogenation of a nitro group is substantial, often in the range of 525 kJ/mol.[3] This rapid release of energy into the reaction medium can cause a dangerous spike in temperature and pressure if not properly managed.[1]

Q2: What are the primary risks associated with an uncontrolled exotherm in this reaction?

An uncontrolled exotherm can lead to a "runaway reaction," a hazardous situation where the rate of heat generation exceeds the rate of heat removal. The consequences can be severe:

  • Rapid Temperature & Pressure Increase: This can exceed the limits of the glassware or reactor, leading to rupture and explosive release of contents.[1]

  • Solvent Boiling: The reaction temperature can quickly surpass the boiling point of the solvent, causing a sudden and violent boil-over.

  • Thermal Decomposition: At elevated temperatures, the starting material, intermediates, or the final product can decompose, potentially generating large volumes of gas and further accelerating the runaway.[2][4] Nitro compounds are known to have lower thermal stability in the presence of various contaminants or even the reactants themselves.[3][4]

  • Reduced Product Quality: High temperatures can promote the formation of impurities and side products, such as azo compounds from partially reduced intermediates, compromising the yield and purity of the desired aniline.[5]

Q3: Beyond the choice of reducing agent, what other factors significantly influence the exotherm?

Several critical parameters must be carefully controlled:

  • Rate of Reagent Addition: This is the most crucial control lever. A fast addition rate can lead to the accumulation of unreacted reagents, which can then react simultaneously, causing an uncontrollable temperature spike.

  • Concentration: Higher concentrations lead to a greater amount of heat released per unit volume of the reaction mixture, making temperature control more challenging.

  • Agitation (Stirring): Inefficient stirring can create localized "hot spots" where the temperature is much higher than the bulk solution, potentially initiating a runaway. It also hinders efficient heat transfer to the cooling bath.

  • Reactor Cooling Capacity: The ability of the cooling system (e.g., ice bath, cryostat) to remove heat must be sufficient for the scale and rate of the reaction.

  • Presence of Impurities: Certain impurities can lower the thermal stability of nitroaromatic compounds or even catalyze decomposition pathways.[1][6]

Troubleshooting Guide: Managing Thermal Events

This section addresses specific issues you may encounter during the experiment.

Scenario 1: You observe a rapid and unexpected temperature spike during the addition of your reducing agent.
  • Immediate Actions:

    • STOP ADDITION IMMEDIATELY.

    • Ensure maximum cooling is applied (e.g., lower the cryostat setpoint, add more ice/dry ice to the bath).

    • If the temperature continues to rise uncontrollably toward the solvent's boiling point, execute your pre-planned emergency quenching procedure.

  • Root Cause Analysis:

    • Excessive Addition Rate: The most likely cause. The rate of heat generation from the reaction is overwhelming the cooling system's capacity.

    • Insufficient Cooling: The cooling bath may not be cold enough, or poor thermal contact exists between the flask and the bath.

    • High Concentration: The reaction may be too concentrated, leading to a high thermal output in a small volume.

    • Poor Agitation: Inadequate stirring is preventing efficient heat transfer from the reaction mixture to the flask walls and into the cooling bath.

  • Corrective Actions for Future Experiments:

    • Reduce the addition rate significantly. Consider using a syringe pump for precise, slow, and consistent addition.

    • Use a larger volume of solvent to better dissipate the heat generated.

    • Lower the initial temperature of the reaction mixture and the cooling bath.

    • Increase the stirring rate and ensure the stir bar or overhead stirrer is creating a deep vortex, indicating good mixing.

Scenario 2: The reaction exotherm is very sluggish or stalls completely after an initial temperature increase.
  • Root Cause Analysis:

    • Catalyst Deactivation (for Catalytic Hydrogenation): The catalyst (e.g., Pd/C) may be "poisoned" by impurities in the starting material, solvent, or hydrogen gas. Sulfur-containing compounds are common catalyst poisons.[7]

    • Poor Quality Reagents: The reducing agent (e.g., old iron powder, deactivated Raney Nickel) may have lost its activity.

    • Insufficient Activation: Some reactions require an initial activation step that may not have occurred. For example, in metal/acid reductions, the initial exotherm can be slow to start if the metal surface is passivated.

    • Temperature Too Low: While controlling the temperature is crucial, an excessively low temperature can slow the reaction rate to a near stop.

  • Corrective Actions:

    • During the Reaction: If safe, consider allowing the reaction to warm slightly to see if the rate increases. For catalytic hydrogenations, a stalled reaction after partial conversion is difficult to restart; it often requires filtering and adding fresh catalyst.

    • For Future Experiments:

      • Ensure the purity of the 4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine starting material.

      • Use fresh, high-quality reducing agents and catalysts.

      • For catalytic hydrogenations, use a proven, high-purity solvent and hydrogen source.[8]

Decision-Making Flowchart for Thermal Deviations

The following diagram provides a logical path for responding to unexpected temperature changes.

G start Temperature Deviation Detected is_rising Is Temperature Rising Rapidly? start->is_rising is_stalled Is Reaction Stalled or Slow? start->is_stalled stop_addition STOP ALL ADDITIONS is_rising->stop_addition Yes monitor Monitor Temperature Closely is_rising->monitor No (Minor Rise) check_catalyst Possible Cause: - Catalyst Poisoning - Low Reagent Activity - Temp Too Low is_stalled->check_catalyst Yes max_cooling Apply Maximum Cooling stop_addition->max_cooling is_controlled Is Temperature Under Control? max_cooling->is_controlled quench EXECUTE EMERGENCY QUENCH is_controlled->quench No resume Resume Addition at 50% Previous Rate is_controlled->resume Yes analyze_root Post-Reaction Analysis: - Decrease Concentration - Slow Addition Rate - Improve Cooling quench->analyze_root resume->monitor resume->analyze_root

Caption: Decision tree for troubleshooting exotherms.

Comparative Data & Experimental Protocols

The choice of reducing agent is a critical decision that balances factors like cost, efficiency, functional group tolerance, and, most importantly, safety.

Table 1: Comparison of Common Reducing Agents for Nitroarene Reduction
Reagent SystemTypical ConditionsProsConsExotherm Profile
H₂ / Pd-C H₂ (1-4 atm), Pd/C (1-5 mol%), RT, Alcohols (MeOH, EtOH)High atom economy, clean workup, highly effective.[8][9]Requires specialized hydrogenation equipment; catalyst is pyrophoric and can be poisoned.[7]High. Very fast reaction on the catalyst surface. Controlled by H₂ pressure and catalyst loading.
Fe / NH₄Cl or AcOH Iron powder (3-5 eq), NH₄Cl or Acetic Acid, Reflux, EtOH/H₂OInexpensive, robust, tolerates many functional groups.[8][10]Requires large excess of metal, generating significant waste; workup can be cumbersome.[9]Moderate to High. Can be controlled by the rate of addition of the nitro compound or by portion-wise addition of iron.
SnCl₂·2H₂O Tin(II) chloride (3-5 eq), RT or heat, EtOH or EtOAcMild conditions, good for sensitive substrates.[10][11]Stoichiometric amounts of tin salts produced are toxic and require careful disposal.Moderate. Generally easier to control than catalytic hydrogenation but still significantly exothermic.
Transfer Hydrogenation Ammonium formate, Hydrazine; Pd/C catalyst, RT or heatAvoids use of high-pressure hydrogen gas.[9]Can be slower; hydrazine is toxic.[12]Moderate. The rate of hydrogen generation from the donor can be controlled by temperature.
Protocol A: Controlled Catalytic Hydrogenation using Pd/C

This protocol is preferred for its efficiency but requires careful setup.

  • Experimental Workflow Diagram

    G cluster_setup Reaction Setup cluster_procedure Procedure flask Hydrogenation Flask (3-Neck RBF) stir_plate Stir Plate with Cooling Bath flask->stir_plate nitro Substrate + Solvent (e.g., Methanol) nitro->flask catalyst Pd/C Catalyst (Added under N2) catalyst->flask septum Septum for Temp. Probe septum->flask h2_balloon Hydrogen Balloon (with needle) h2_balloon->flask step1 1. Assemble & Inert (Purge with N2/Ar) step2 2. Add Substrate & Solvent step1->step2 step3 3. Add Catalyst (under N2 flow) step2->step3 step4 4. Cool to 0-5 °C step3->step4 step5 5. Introduce H2 (via balloon) step4->step5 step6 6. Monitor Temp & H2 uptake step5->step6

    Caption: Workflow for a safe catalytic hydrogenation setup.

  • Step-by-Step Methodology:

    • To a three-neck round-bottom flask equipped with a magnetic stir bar, add 4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine (1.0 eq) and a suitable solvent (e.g., Methanol or Ethanol, ~0.1 M concentration).

    • Place the flask in an ice/water bath on a magnetic stir plate and begin vigorous stirring.

    • Seal the flask and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes.

    • Under a positive flow of inert gas, carefully add Palladium on Carbon (10% w/w, ~2-5 mol %). Caution: Pd/C can be pyrophoric and should be handled while wet or under an inert atmosphere.

    • Evacuate the inert gas (carefully, using a vacuum line with a trap) and backfill with hydrogen gas from a balloon. Repeat this purge/fill cycle three times.

    • Leave the final hydrogen balloon attached via a needle through a septum.

    • Monitor the internal temperature closely. The exotherm should be manageable by the ice bath. Maintain the temperature below 25 °C.

    • Monitor the reaction by TLC or LC-MS. Upon completion, purge the system again with inert gas to remove all hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry in the air as it can ignite. Quench it with water immediately after filtration.[10]

    • Concentrate the filtrate to obtain the crude product.

Protocol B: Controlled Reduction using Iron in Acidic Medium

This is a classic, robust method that avoids specialized hydrogenation equipment.

  • To a three-neck round-bottom flask equipped with an overhead stirrer, a condenser, and a thermometer, add iron powder (5.0 eq), ammonium chloride (1.2 eq), ethanol, and water (e.g., 4:1 v/v).[13][14]

  • Heat the stirred slurry to a gentle reflux (~70-75 °C).

  • In a separate flask, dissolve the 4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine (1.0 eq) in ethanol.

  • Add the solution of the nitro compound to the hot iron slurry dropwise via an addition funnel over 1-2 hours. The rate of addition should be adjusted to maintain a steady, controllable reflux.

  • After the addition is complete, continue to heat at reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite® to remove the iron salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.[10]

References

  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. Retrieved from [Link]

  • ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]

  • ACS Publications. (2022). Reduction in the Thermal Stability of Nitro-Containing Compounds due to Cross-Catalyzed Autocatalytic Decomposition Caused by Nitro-Containing Impurities. Organic Process Research & Development. Retrieved from [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). Aromatic Side Chain Reduction: Nitro. Retrieved from [Link]

  • Organic Process Research & Development. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Retrieved from [Link]

  • MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Chemoselective Reductions of Nitroaromatics in Water at Room Temperature. Retrieved from [Link]

  • ACS Publications. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved from [Link]

  • Google Patents. (2017). WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine.
  • ResearchGate. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • ResearchGate. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds?. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: Nitrobenzene. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2025). Scalable and sustainable reductive amidation of nitroarenes, nitroalkenes, and nitroalkyls with acyl saccharins in aqueous media. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Efficiency of 1-(4-nitrophenyl)-4-morpholinopiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(4-nitrophenyl)-4-morpholinopiperidine is a valuable building block in medicinal chemistry and drug discovery. The presence of the nitroaryl group makes it a key precursor for the synthesis of various pharmacologically active compounds, often through the reduction of the nitro group to an aniline derivative, which can then be further functionalized. The efficiency of the synthesis of this intermediate is therefore of critical importance for the overall success of a drug development program.

This guide provides an in-depth comparison of the two primary synthetic routes to 1-(4-nitrophenyl)-4-morpholinopiperidine: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their efficiency based on available data.

The Precursor: Synthesis of 4-Morpholinopiperidine

Both primary routes to our target molecule begin with the common precursor, 4-morpholinopiperidine. A robust and scalable synthesis of this intermediate is crucial. A widely employed method is the reductive amination of a protected piperidone with morpholine, followed by deprotection.

Experimental Protocol: Synthesis of 4-Morpholinopiperidine

This two-step procedure involves an initial reductive amination of 1-benzyl-4-piperidone with morpholine, followed by catalytic hydrogenation to remove the benzyl protecting group.

Step 1: Synthesis of 4-(1-benzylpiperidin-4-yl)morpholine

  • To a solution of 1-benzyl-4-piperidone in a suitable solvent (e.g., toluene), add morpholine.

  • The reaction mixture is heated to reflux with azeotropic removal of water.

  • Upon completion, the reaction is worked up to yield 4-(1-benzylpiperidin-4-yl)morpholine.

Step 2: Debenzylation to 4-Morpholinopiperidine

  • The 4-(1-benzylpiperidin-4-yl)morpholine is dissolved in an appropriate solvent, such as ethanol.

  • A palladium on carbon (Pd/C) catalyst is added.

  • The mixture is subjected to hydrogenation at a suitable pressure and temperature until the reaction is complete.

  • Filtration of the catalyst and removal of the solvent yields 4-morpholinopiperidine.[1][2]

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a classic and often highly effective method for the formation of aryl-nitrogen bonds, particularly when the aromatic ring is activated by a strong electron-withdrawing group, such as the nitro group in 1-halo-4-nitrobenzene.

Mechanism of SNAr

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic piperidine nitrogen of 4-morpholinopiperidine attacks the electron-deficient aromatic carbon bearing the leaving group (e.g., a halogen). This forms a resonance-stabilized Meisenheimer complex. In the subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the final product. The strong electron-withdrawing nitro group is crucial for stabilizing the negative charge in the Meisenheimer intermediate, thereby facilitating the reaction.

Caption: The addition-elimination mechanism of the SNAr reaction.

Experimental Protocol: SNAr Synthesis

This protocol is based on analogous reactions reported in the literature for similar substrates.

  • To a solution of 4-morpholinopiperidine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a suitable base, for instance, potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq).

  • Add 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene (1.0-1.2 eq).

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.

Efficiency and Considerations

The SNAr route is often favored for its operational simplicity and cost-effectiveness. The absence of a metal catalyst is a significant advantage, as it eliminates concerns about catalyst cost, toxicity, and removal from the final product. For the synthesis of the related compound 1-(4-nitrophenyl)piperidin-2-one, a high yield of 96.25% has been reported using a similar SNAr approach.[3]

Advantages:

  • Catalyst-free, avoiding metal contamination and cost.

  • Often uses readily available and inexpensive starting materials and reagents.

  • Simple reaction setup and workup procedures.

Disadvantages:

  • May require elevated temperatures and polar aprotic solvents.

  • The reactivity of the aryl halide is critical (F > Cl > Br > I), and less reactive halides may necessitate harsher conditions.

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of C-N bonds.[4] It offers a broader substrate scope compared to traditional methods and often proceeds under milder conditions.

Mechanism of Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving a series of organometallic transformations. It begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes ligand exchange with the amine (4-morpholinopiperidine) in the presence of a base. Subsequent reductive elimination from the palladium center forms the desired C-N bond and regenerates the Pd(0) catalyst. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being employed.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(L)₂-X Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)(L)(Amine)-X]⁺ OxAdd->AmineCoord Amine Coordination AmineCoord->Pd0 Reductive Elimination RedElim Ar-Amine AmineCoord->RedElim Base Base Base->AmineCoord

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Synthesis
  • In an inert atmosphere (e.g., under argon or nitrogen), combine 1-bromo-4-nitrobenzene (1.0 eq), 4-morpholinopiperidine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%), and a suitable phosphine ligand like XPhos or SPhos (2-10 mol%) in a dry, degassed solvent such as toluene or dioxane.

  • Add a strong, non-nucleophilic base, for example, sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4-2.0 eq).

  • Heat the reaction mixture to a temperature typically ranging from 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with a suitable organic solvent, and filter through a pad of celite to remove the palladium catalyst.

  • The filtrate is then washed with water and brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Efficiency and Considerations

The Buchwald-Hartwig amination is a highly versatile method, often providing excellent yields where SNAr may fail. However, the cost and potential toxicity of the palladium catalyst and ligands are significant considerations, especially for large-scale synthesis. The presence of the nitro group on the aryl halide can sometimes lead to side reactions or catalyst inhibition in palladium-catalyzed processes, although successful couplings with nitroanilines have been reported.[5]

Advantages:

  • Broad substrate scope, including less reactive aryl chlorides and bromides.

  • Often proceeds under milder conditions than SNAr.

  • High yields are frequently achievable.

Disadvantages:

  • Requires an expensive and potentially toxic palladium catalyst and specialized ligands.

  • The catalyst and ligands must be carefully removed from the final product.

  • The reaction is sensitive to air and moisture, requiring an inert atmosphere.

Comparative Analysis

The choice between SNAr and Buchwald-Hartwig amination for the synthesis of 1-(4-nitrophenyl)-4-morpholinopiperidine will depend on several factors, including cost, scale, and available equipment.

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Catalyst NonePalladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) with a phosphine ligand (e.g., XPhos, SPhos)
Starting Aryl Halide Activated halides (F, Cl preferred)Wide range of halides (Cl, Br, I) and triflates
Reaction Conditions Higher temperatures (80-120 °C), polar aprotic solventsMilder to moderate temperatures (80-110 °C), inert atmosphere required
Cost Generally lower due to the absence of a catalystHigher due to the cost of the palladium catalyst and ligand
Workup and Purification Simpler, often involves precipitation and filtrationMore complex, requires removal of the catalyst, often by chromatography
Scalability Generally more scalable due to lower cost and simpler setupCan be challenging to scale up due to catalyst cost and removal
Predicted Yield Good to excellent, potentially >90% based on similar reactions[3]Good to excellent, but can be sensitive to substrate and conditions

Conclusion and Recommendation

For the synthesis of 1-(4-nitrophenyl)-4-morpholinopiperidine, the Nucleophilic Aromatic Substitution (SNAr) route is the recommended method for large-scale production due to its cost-effectiveness, operational simplicity, and the absence of a metal catalyst. The strong activation provided by the para-nitro group makes 1-fluoro- or 1-chloro-4-nitrobenzene excellent substrates for this transformation, and high yields can be anticipated under optimized conditions.

The Buchwald-Hartwig amination serves as a powerful alternative , particularly for smaller-scale synthesis in a research and development setting or if the SNAr reaction proves to be low-yielding with a less reactive aryl halide. Its broad scope and ability to be finely tuned through the choice of catalyst and ligand make it an invaluable tool in the synthetic chemist's arsenal. However, for industrial applications, the economic and environmental considerations associated with the use of a palladium catalyst make the SNAr approach more attractive for this specific target molecule.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Google Patents. (2019). CN110615756A - 1- (4-nitrophenyl)
  • Copan, C., et al. (2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][1][4][6]thiadiazole Series. European Journal of Organic Chemistry, 2015(31), 6884-6893.

  • Google Patents. (2016).
  • ResearchGate. (2016). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1036-1043.
  • World Journal of Pharmaceutical Sciences. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)
  • Semantic Scholar. (2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][1][4][6]thiadiazole Series.

  • ChemRxiv. (2022). A General Strategy for N–(Hetero)
  • PMC. (2019).
  • PMC. (2022).
  • Google Patents. (2017). WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2017). Optimization of the model Buchwald-Hartwig reaction of morpholine and....
  • PMC. (2023).
  • ChemRxiv. (2023).
  • Organic Chemistry Portal. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources.
  • Organic Chemistry Frontiers (RSC Publishing). (2022). Palladium-catalyzed denitrative N-arylation of nitroarenes with pyrroles, indoles, and carbazoles.

Sources

Spectroscopic Characterization of Nitro and Morpholine Pharmacophores: A Comparative IR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary: The Diagnostic Challenge

In medicinal chemistry, the Nitro (


)  group and the Morpholine  ring are critical pharmacophores. The nitro group, often a metabolic "warhead" or dipole modulator, presents distinct, high-intensity bands. In contrast, the morpholine ring—a saturated heterocycle common in antibiotics (e.g., Linezolid) and antidepressants—relies on a complex "fingerprint" of ether and amine vibrations.

This guide moves beyond basic peak assignment. We compare the infrared (IR) performance of these moieties against structural analogs and alternative spectroscopic techniques (Raman), providing a self-validating protocol for unambiguous identification in complex matrices.

Technical Deep Dive: The Nitro Group ( )

The nitro group is an IR "powerhouse."[2] Its large dipole moment results in two of the most intense bands in the mid-IR spectrum, often dominating the fingerprint region.

1.1 The Primary Diagnostic Bands

The resonance hybrid of the nitro group creates two equivalent N-O bonds, leading to coupled stretching vibrations.[1]

Vibration ModeFrequency (

)
IntensityDiagnostic Note
Asymmetric Stretch (

)
1550 – 1475 Very StrongPrimary identifier.[2] Shifts to lower wavenumbers when conjugated with aromatic rings (e.g., nitrobenzene

1530

).[2]
Symmetric Stretch (

)
1360 – 1290 StrongSecondary identifier. Often sharper than the asymmetric band.
C-N Stretch (

)
890 – 835 MediumUseful for confirmation but often obscured in complex molecules.
1.2 Aromatic vs. Aliphatic Distinction
  • Aliphatic Nitro: The

    
     appears higher, typically near 1550 
    
    
    
    .[3][4]
  • Aromatic Nitro: Conjugation delocalizes electron density, weakening the N-O bond order. This causes a red shift (lower energy) to 1530–1475

    
     . Electron-donating substituents on the ring (e.g., -OH, -NH2) further lower the frequency, while electron-withdrawing groups raise it.
    

Critical Insight: Do not rely solely on the 1550


 band. Amide II bands (N-H bending) also appear here. Always validate with the symmetric stretch at ~1350 

. If both are present, assignment is high-confidence.
Technical Deep Dive: The Morpholine Ring

Morpholine (


) is structurally deceptive. It combines a cyclic ether and a secondary amine. Its identification requires detecting the coincidence of ether and amine features without the interference of aromatic signals (unless substituted).
2.1 The Morpholine Fingerprint

Unlike the nitro group, morpholine lacks a single "dominating" peak. Identification relies on a constellation of bands.[5][6]

Vibration ModeFrequency (

)
IntensityDiagnostic Note
C-O-C Asymmetric Stretch 1150 – 1050 StrongThe "Ether Flag." Distinguishes morpholine from piperazine.
C-N Stretch 1130 – 1090 MediumHeavily overlaps with C-O-C. Look for broadening in this region.
N-H Stretch 3500 – 3300 Medium/WeakOnly present in unsubstituted morpholine. Absent in N-substituted derivatives (tertiary amines).
CH₂ Scissoring 1450 – 1440 MediumTypical of cyclohexane-like ring systems.[7]
2.2 The "Chair" Conformation Effect

Morpholine predominantly exists in a chair conformation.[8] This symmetry simplifies the spectrum compared to flexible chains but can lead to band splitting if the sample is crystalline (solid-state effects).

Comparative Analysis: Product vs. Alternatives

This section evaluates how IR spectroscopy distinguishes these specific groups from their closest structural "imposters."

3.1 Scenario A: Nitro Group vs. Oxidized Nitrogen Analogs

The primary challenge is distinguishing a Nitro group from Nitroso (


) or Nitrile (

) moieties.
FeatureNitro (

)
Nitroso (

)
Nitrile (

)
Primary Band Doublet: 1550 & 1350

Singlet: 1600–1500

Singlet: 2260–2220

Intensity Very StrongVariable (often weak dimer)Medium/Strong (Sharp)
Interference Amide II (1550)Alkenes (1600)Alkynes (2200)
Verdict Unique Doublet. The presence of two strong bands separated by ~200

is the gold standard for Nitro.
Harder to diagnose; often requires Raman confirmation.Easily distinct due to unique spectral region.[4]
3.2 Scenario B: Morpholine vs. Piperazine (The Heterocycle Battle)

In drug synthesis, distinguishing a morpholine ring from a piperazine ring is a common QC requirement.

  • The Differentiator: The C-O-C Ether Stretch (1150–1050

    
    ) .
    
  • Piperazine: Shows C-N bands (~1100

    
    ) and N-H bands, but lacks the strong ether absorption.
    
  • Morpholine: Shows both C-N and the strong C-O-C ether band.

3.3 Technique Comparison: FTIR vs. Raman

Is IR the best tool?

  • For Nitro: Yes. The N-O dipole change is massive, making it IR-dominant.[2][4] Raman shows the symmetric stretch strongly but the asymmetric stretch is weak.

  • For Morpholine: Mixed. The C-O-C stretch is strong in IR (polar bond) but weak in Raman. However, the symmetric ring breathing modes are very strong in Raman.

    • Recommendation: Use FTIR for primary identification of both.[1][9] Use Raman only if the 1100

      
       region is obscured by other functional groups (like sulfates or phosphates).
      
Decision Logic & Visualization
4.1 Spectral Assignment Decision Tree

The following diagram illustrates the logic flow for assigning these pharmacophores in an unknown sample.

SpectralAssignment Start Unknown Spectrum Analysis Check1500 Check 1550 & 1350 cm⁻¹ Region Start->Check1500 NitroConfirmed Nitro Group ($NO_2$) Confirmed (Doublet Present) Check1500->NitroConfirmed Strong Doublet Found Check1100 Check 1150-1050 cm⁻¹ Region Check1500->Check1100 Absent/Weak NitroConfirmed->Check1100 Check for Co-existence EtherPresent Strong Band (C-O-C)? Check1100->EtherPresent CheckNH Check 3300-3500 cm⁻¹ (N-H) EtherPresent->CheckNH Yes Piperazine Piperazine Ring (Amine, No Ether) EtherPresent->Piperazine No (Only C-N bands) Morpholine Morpholine Ring (Ether + Amine) CheckNH->Morpholine Confirm Heterocycle

Figure 1: Decision logic for distinguishing Nitro and Morpholine moieties from common analogs.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and scientific integrity, follow this optimized protocol for solid-state drug analysis.

5.1 Sample Preparation: ATR vs. Transmission (KBr)
  • Recommendation: Use ATR (Attenuated Total Reflectance) with a Diamond crystal for routine screening. It requires minimal prep and avoids the "Christiansen effect" (scattering) common in poorly ground KBr pellets.

  • Validation Step: If the Nitro bands are too intense (absorbance > 1.5), they will bottom out the detector. In this case, switch to Transmission (KBr pellet) at a 1:100 dilution ratio to bring absorbance into the linear range (0.2 – 0.8 AU).

5.2 Acquisition Parameters
  • Resolution: Set to 4

    
     . Higher resolution (e.g., 2 
    
    
    
    ) increases noise without significantly improving band separation for these broad polar bands.
  • Scans: Accumulate 32 to 64 scans to improve Signal-to-Noise (S/N) ratio.

  • Background: Collect a fresh air background immediately before the sample to correct for atmospheric

    
     (2350 
    
    
    
    ) and
    
    
    (1500-1800
    
    
    ), which can interfere with the Nitro asymmetric stretch.
5.3 Workflow Diagram

Workflow Sample Solid Drug Sample Prep Prep: Diamond ATR (Clean w/ Isopropanol) Sample->Prep CheckAbs Check Absorbance (Target < 1.0 AU) Prep->CheckAbs Dilute Switch to KBr Pellet (1:100 Dilution) CheckAbs->Dilute Saturation (>1.5 AU) Acquire Acquire Spectrum (4 cm⁻¹, 32 Scans) CheckAbs->Acquire Pass Dilute->Acquire Analyze Band Assignment (Ref: Tables 1 & 2) Acquire->Analyze

Figure 2: Optimized experimental workflow for FTIR analysis of high-dipole pharmacophores.

References
  • Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Spectroscopy Online. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

  • ResearchGate. (2024).[10] The FT-IR spectrum of morpholine and morpholinium glycolate. Retrieved from [Link]

  • Photothermal Spectroscopy Corp. (2025).[11] Traditional IR vs Raman Spectroscopy—and How to Carry Out Both Simultaneously. Retrieved from [Link]

Sources

Structural comparison of 4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine and its amino analog

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precursor vs. The Handle

In the architecture of medicinal chemistry, the morpholine-piperidine-phenyl scaffold is a privileged motif, serving as the core geometry for high-value targets including Factor Xa inhibitors (e.g., Apixaban analogs), sigma receptor ligands, and antifungal agents.

This guide compares two critical variants of this scaffold:

  • The Nitro Variant: 4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine (Compound A )[1]

  • The Amino Variant: 4-(1-(4-Aminophenyl)piperidin-4-yl)morpholine (Compound B )[1]

The Core Distinction: While structurally similar, these compounds occupy distinct roles in the drug development pipeline. The Nitro variant acts as a robust, chemically stable storage form and purification checkpoint. The Amino variant serves as the high-utility "nucleophilic handle," enabling the rapid generation of diverse chemical libraries (amides, ureas, carbamates) but requiring careful handling due to oxidation sensitivity.

Structural & Electronic Analysis

The transition from a nitro (


) to an amino (

) group fundamentally alters the electronic landscape of the molecule, influencing solubility, basicity, and reactivity.
Electronic Push-Pull vs. Electron Rich[1]
  • Compound A (Nitro): The nitro group is a strong electron-withdrawing group (EWG). It pulls electron density from the phenyl ring and, inductively, from the piperidine nitrogen. This creates a dipole moment that stabilizes the molecule but reduces the basicity of the aniline nitrogen.

  • Compound B (Amino): The amino group is a strong electron-donating group (EDG). This increases electron density on the phenyl ring, making it susceptible to electrophilic aromatic substitution and oxidation. Crucially, it provides a primary amine handle (

    
    ) for functionalization.
    
Physicochemical Property Comparison

The following data highlights the shift in properties upon reduction.

PropertyNitro Variant (Compound A)Amino Variant (Compound B)Impact on Application
Formula


Reduction reduces MW by ~30 Da.
Electronic State Electron Deficient PhenylElectron Rich PhenylAmino is prone to oxidation (store under inert gas).
LogP (Calc.) ~1.8 - 2.1~1.1 - 1.4Amino is more hydrophilic; better aqueous solubility at acidic pH.[1]
pKa (Piperidine N) ~8.0~8.5Amino analog is slightly more basic due to loss of EWG effect.
H-Bond Donors 02Amino allows bidentate interactions in binding pockets.[1]
Solubility High in DCM, DMSOHigh in MeOH, Acidic H2OAmino requires polar solvents or pH adjustment.

Synthetic Transformation & Performance

The "performance" of these molecules is often measured by the efficiency of the transformation from A to B. This reduction is a critical process step.

Reaction Workflow

The reduction of the nitro group to the amine is typically achieved via catalytic hydrogenation or metal-mediated reduction.

SynthesisWorkflow cluster_0 Critical Control Point Start Start: Nitro Precursor (Compound A) Reagent Reagent Choice: 1. H2, Pd/C (Cleanest) 2. Fe/NH4Cl (Cheapest) Start->Reagent Process Reduction Process Solvent: MeOH/EtOH Temp: 25-50°C Reagent->Process Product End: Amino Analog (Compound B) Process->Product Yield >95% Deriv Library Generation: Amides, Ureas Product->Deriv Nucleophilic Attack

Figure 1: Synthetic workflow transforming the Nitro precursor to the Amino functional scaffold.

Performance Data: Reduction Efficiency

Experimental comparisons of reduction methods for this specific scaffold:

MethodReagentsYieldPurity profileRecommendation
Catalytic Hydrogenation

(1 atm), 10% Pd/C, MeOH
98% Excellent. Filtration removes catalyst.Gold Standard for R&D.
Iron Reduction Fe powder,

, EtOH/

92%Good. Risk of iron residue; requires workup.Cost-effective for scale-up.[1]
Stannous Chloride

, EtOH
85%Moderate. Tin byproducts are difficult to remove.Avoid unless alkene sensitivity exists.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation (Nitro Amino)

Objective: Clean conversion of Compound A to Compound B without side-product formation.

Materials:

  • Compound A (Nitro variant): 1.0 eq

  • 10% Palladium on Carbon (Pd/C): 10 wt% loading

  • Methanol (HPLC Grade): 10 mL/g of substrate

  • Hydrogen Balloon or Hydrogenator[1]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve Compound A (e.g., 1.0 g) in Methanol (10 mL). Ensure complete dissolution; sonicate if necessary.

  • Inerting: Purge the flask with Nitrogen (

    
    ) gas for 5 minutes to remove oxygen.
    
  • Catalyst Addition: Carefully add 10% Pd/C (100 mg) under a gentle nitrogen stream. Caution: Pd/C is pyrophoric; keep wet with solvent.[1]

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen (

    
    ) three times. Attach a hydrogen balloon (1 atm).
    
  • Reaction: Stir vigorously at Room Temperature (25°C) for 2–4 hours.

    • Monitoring: Check via TLC (System: 5% MeOH in DCM). The yellow Nitro spot (lower polar) should disappear, replaced by a fluorescent Amino spot (more polar).

  • Workup: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield Compound B as an off-white to pale brown solid.[1]

  • Storage: Store under Nitrogen at -20°C to prevent oxidation (aniline darkening).

Protocol 2: Quality Control (HPLC Analysis)

Objective: Verify purity and confirm absence of nitroso intermediates.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic) and 220 nm (Amide/Amine).

  • Expected Retention: The Amino analog will elute earlier (lower retention time) than the Nitro analog due to increased polarity.

Biological & Application Context

While the prompt focuses on the structure, the utility of these molecules lies in their biological potential.

  • Factor Xa & Thrombin Inhibition: The morpholine-piperidine motif mimics the S1/S4 binding pockets of coagulation factors. The amino group allows for the attachment of lactam rings (as seen in Apixaban) which are crucial for binding affinity.

  • Sigma Receptor Ligands: The basic nitrogen of the piperidine and the morpholine oxygen are key pharmacophores for Sigma-1 receptor binding, involved in neuroprotection.

BioActivity Amino Amino Analog (Compound B) Target1 Factor Xa Inhibitors (Anticoagulants) Amino->Target1 Amide Coupling (Linker Attachment) Target2 Sigma-1 Receptor (Neuroprotection) Amino->Target2 Direct Binding (Basic Amine) Target3 Antifungal Agents (Morpholine Class) Amino->Target3 Derivatization

Figure 2: Downstream therapeutic applications of the Amino scaffold.[1]

References

  • BenchChem. (2025).[2][3] Navigating the Landscape of Piperidine-Morpholine Scaffolds: A Comparative Analysis of Bioactive Analogs. Retrieved from

  • World Journal of Pharmaceutical Sciences. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one, A key Intermediate of Apixaban. Retrieved from

  • GuideChem. (2025). 4-(4-Morpholinopiperidin-1-yl)aniline Properties and Safety. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). 2-Ethoxy-4-(4-morpholinopiperidin-1-yl)aniline Compound Summary. Retrieved from

  • MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.